MDL 19301
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H21NS2 |
|---|---|
Molecular Weight |
279.5 g/mol |
IUPAC Name |
N-(4-hexylphenyl)-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C15H21NS2/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-15-17-11-12-18-15/h7-10H,2-6,11-12H2,1H3 |
InChI Key |
UCYMEYOKZOKGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=C2SCCS2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of MDL 19301
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 19301 is a novel nonsteroidal anti-inflammatory agent that demonstrates potent anti-inflammatory effects with a favorable gastrointestinal safety profile. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its core pharmacology, relevant signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented to facilitate comparative analysis, and key biological processes are visualized to provide a clear understanding of its molecular interactions.
Core Mechanism of Action: A Prodrug Approach to Cyclooxygenase Inhibition
This compound functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active therapeutic agent, MDL 16,861. This bioconversion is a key feature of its pharmacological profile. The anti-inflammatory activity of this compound is significantly reduced when co-administered with a drug metabolism inhibitor, such as SKF525A, which substantiates its prodrug nature.
The primary mechanism of action of the active metabolite, MDL 16,861, is the inhibition of prostaglandin synthesis. Prostaglandins are key lipid mediators in the inflammatory cascade, responsible for inducing pain, fever, and swelling. By blocking their production, MDL 16,861 effectively mitigates the inflammatory response. This inhibition is achieved through the direct interaction with and suppression of cyclooxygenase (COX) enzymes, the key enzymes in the prostaglandin synthesis pathway.
Signaling Pathway: Inhibition of the Arachidonic Acid Cascade
The anti-inflammatory effects of this compound, through its active metabolite, are centered on the disruption of the arachidonic acid signaling cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted into prostaglandins by COX enzymes.
An In-Depth Technical Guide to MDL 19,301 (Bifeprunox): From Discovery to Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MDL 19,301, later known as bifeprunox, emerged as a promising atypical antipsychotic agent with a novel pharmacological profile. Developed by Solvay Pharmaceuticals, it was distinguished by its dual mechanism of action as a partial agonist at dopamine D2-like receptors and a full agonist at serotonin 5-HT1A receptors. This profile suggested the potential for efficacy against both the positive and negative symptoms of schizophrenia, with a potentially favorable side-effect profile compared to existing treatments. Despite showing some positive results in clinical trials, the development of bifeprunox was ultimately discontinued. This guide provides a comprehensive technical overview of MDL 19,301, from its discovery and pharmacological characterization to its clinical development and the reasons for its cessation.
Discovery and History
Bifeprunox (coded as DU-127,090) was developed by Solvay Pharmaceuticals as a "third-generation" antipsychotic.[1] The rationale behind its development was to create a compound that could stabilize the dopamine system, acting as an antagonist in hyperdopaminergic states (associated with positive symptoms) and as an agonist in hypodopaminergic states (linked to negative and cognitive symptoms).[2][3]
A key milestone in its development was the partnership forged between Solvay and Wyeth Pharmaceuticals in April 2004 to co-develop and co-commercialize bifeprunox and other neuroscience compounds.[1][2] This collaboration led to the submission of a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) in October 2006 for the treatment of schizophrenia.[2][4]
However, in August 2007, the FDA issued a "not approvable" letter, citing that the efficacy data for the acute treatment of schizophrenia were not sufficient for approval when compared to existing therapies.[3][5] While the agency noted demonstrated effectiveness in a long-term maintenance study, further data was requested.[3] Following this setback, Wyeth terminated its collaboration with Solvay in February 2008.[6] Ultimately, in July 2009, Solvay and its European partner Lundbeck announced the discontinuation of all development activities for bifeprunox, citing that interim analysis of Phase III trial data did not support pursuing the existing development strategy.[2]
Pharmacological Profile
Bifeprunox possesses a distinct receptor binding profile that underpins its proposed mechanism of action as a dopamine-serotonin system stabilizer.
Receptor Binding Affinities
Bifeprunox exhibits high affinity for dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors. Notably, it has low affinity for 5-HT2A/2C, muscarinic, and histaminergic H1 receptors, which is thought to contribute to a more favorable side-effect profile, particularly concerning weight gain and sedation.[1]
| Receptor Subtype | pKi |
| Dopamine D2 | 8.5 |
| Dopamine D3 | 9.1 |
| Dopamine D4 | 8.0 |
| Serotonin 5-HT1A | 8.2 |
| pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. |
Pharmacodynamics
The primary mechanism of action of bifeprunox is its partial agonism at dopamine D2 receptors and its agonism at serotonin 5-HT1A receptors.[2][6]
-
Dopamine D2 Receptor Partial Agonism : In conditions of excessive dopamine, such as in the mesolimbic pathway in schizophrenia, bifeprunox acts as a functional antagonist, reducing dopaminergichyperactivity.[3] Conversely, in brain regions with dopamine deficiency, like the prefrontal cortex, its agonist activity is thought to enhance dopaminergic tone. This dual action is believed to contribute to its effects on both positive and negative symptoms.
-
Serotonin 5-HT1A Receptor Agonism : Agonism at 5-HT1A receptors is hypothesized to contribute to efficacy against negative symptoms and to reduce the likelihood of extrapyramidal symptoms (EPS).[2]
Pharmacokinetics
A pooled analysis of 21 clinical pharmacology studies in healthy adults provided key pharmacokinetic parameters for bifeprunox.[7]
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours |
| Mean Steady-State Elimination Half-Life | 14.4 hours |
| Apparent Volume of Distribution | 1,300 L |
| Plasma Protein Binding | >99% |
| Relative Bioavailability | 54% |
Metabolism of bifeprunox is primarily hepatic, via the CYP2C9 and CYP3A4 enzyme pathways, with a minor contribution from CYP2D6.[7]
Signaling Pathways and Experimental Workflows
The signaling cascade initiated by bifeprunox at the D2 and 5-HT1A receptors is central to its therapeutic action. The development and evaluation of bifeprunox followed a standard drug discovery and development pipeline.
Clinical Trials
Bifeprunox underwent several clinical trials to evaluate its efficacy and safety in the treatment of schizophrenia.
Phase II Dose-Finding Study
A 6-week, randomized, double-blind, placebo-controlled, multicenter, dose-finding study was conducted in patients with an acute exacerbation of schizophrenia.
Efficacy Results:
| Treatment Group | Mean Change from Baseline in PANSS Total Score (vs. Placebo) | 95% Confidence Interval |
| Bifeprunox 20 mg | -1.89 (Positive Subscale) | -2.85 to -0.92 |
| Bifeprunox 20 mg | -1.53 (Negative Subscale) | -2.37 to -0.69 |
PANSS: Positive and Negative Syndrome Scale
The 20 mg dose of bifeprunox was found to be statistically significantly more effective than placebo in reducing the PANSS positive and negative subscale scores.[8]
Phase III Studies
Multiple Phase III trials were conducted to further assess the efficacy and safety of bifeprunox. While some data suggested efficacy in maintaining stability in non-acute patients, the overall results were not robust enough to support regulatory approval for the acute treatment of schizophrenia. An interim analysis of pooled data from an ongoing Phase III trial indicated that bifeprunox did not have a sufficient impact on the stabilization of non-acute patients, leading to the decision to halt development.[2]
Experimental Protocols
Receptor Binding Assays
Detailed protocols for dopamine and serotonin receptor binding assays are crucial for understanding the affinity and selectivity of compounds like bifeprunox. A general methodology for a competitive radioligand binding assay for the D2 receptor is as follows:
-
Membrane Preparation : Membranes are prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have a high density of D2 receptors (e.g., porcine striatum).
-
Incubation : Membranes are incubated with a specific radioligand for the D2 receptor (e.g., [3H]spiperone or [3H]raclopride) and varying concentrations of the test compound (bifeprunox).
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
A similar protocol is followed for 5-HT1A receptor binding assays, typically using a radioligand such as [3H]8-OH-DPAT.
Clinical Trial Methodology (Phase II Dose-Finding Study)
-
Study Design : A 6-week, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants : Patients aged 18-65 years with a DSM-IV diagnosis of schizophrenia who were experiencing an acute exacerbation of psychotic symptoms.
-
Intervention : Patients were randomized to receive once-daily oral doses of bifeprunox (5, 10, or 20 mg), placebo, or an active comparator (e.g., risperidone 6 mg). Doses of bifeprunox were titrated over the first week to the target dose.
-
Primary Efficacy Endpoint : The primary outcome measure was the change from baseline to week 6 in the total score on the Positive and Negative Syndrome Scale (PANSS).
-
Safety Assessments : Safety and tolerability were assessed through monitoring of adverse events, extrapyramidal symptoms (using scales such as the Simpson-Angus Scale and the Barnes Akathisia Rating Scale), vital signs, weight, electrocardiograms, and laboratory tests.
Conclusion
MDL 19,301 (bifeprunox) represented a rational approach to the development of a third-generation antipsychotic, with a pharmacological profile designed to address a broader range of schizophrenic symptoms with improved tolerability. While preclinical and early clinical data were promising, the compound ultimately failed to demonstrate a sufficiently robust efficacy profile in later-stage clinical trials to warrant regulatory approval, particularly for the acute treatment of schizophrenia. The history of bifeprunox serves as a valuable case study in the challenges of drug development for complex neuropsychiatric disorders, highlighting the critical importance of demonstrating a clear clinical advantage over existing therapies.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Bifeprunox - Atypical Antipsychotic Drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. FDA Finds Bifeprunox Unapprovable for Schizophrenia [medscape.com]
- 4. Solvay Pharmaceuticals, Inc. And Wyeth Announce Submission Of New Drug Application For Bifeprunox To Treat Schizophrenia - BioSpace [biospace.com]
- 5. drugs.com [drugs.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. solvaypharmaceuticals.com [solvaypharmaceuticals.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
MDL 19301: A Technical Overview of a Novel Nonsteroidal Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 19301 is a nonsteroidal anti-inflammatory agent (NSAID) with a promising preclinical profile. It demonstrates potent anti-inflammatory effects in various animal models, coupled with a significantly improved gastrointestinal safety profile compared to traditional NSAIDs. Evidence suggests that this compound acts as a prodrug, undergoing metabolic activation to its active form, MDL 16,861. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological properties, proposed mechanism of action, and detailed experimental methodologies.
Introduction
Nonsteroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. However, the clinical utility of many NSAIDs is often limited by their propensity to cause gastrointestinal ulceration, a side effect attributed to the inhibition of the constitutively expressed COX-1 isoform.
This compound has emerged as a promising anti-inflammatory candidate with a distinct advantage in its gastrointestinal tolerability.[1] This document aims to consolidate the existing scientific knowledge on this compound, presenting its pharmacological characteristics in a manner that is accessible and informative for research and development professionals in the pharmaceutical sciences.
Pharmacological Profile
This compound exhibits significant anti-inflammatory activity across a range of preclinical models. Its efficacy has been demonstrated in both acute and chronic models of inflammation.
In Vivo Anti-inflammatory Activity
Oral administration of this compound has been shown to effectively inhibit inflammatory responses. The following table summarizes the key efficacy data in established rat models of inflammation.
| Model | Parameter | This compound (Oral) |
| Carrageenan-induced Paw Edema | ED₃₀ | 4.8 mg/kg |
| Arthus Reaction | ED₃₀ | 8.2 mg/kg |
| Table 1: In Vivo Anti-inflammatory Efficacy of this compound[1] |
Gastrointestinal Safety
A key differentiating feature of this compound is its remarkably low potential for gastric ulceration. This suggests a superior therapeutic index compared to conventional NSAIDs.
| Parameter | This compound (Oral) |
| Gastric Ulceration in Fasted Rats (UD₅₀) | > 1,000 mg/kg |
| Table 2: Gastrointestinal Safety Profile of this compound[1] |
Mechanism of Action
This compound is proposed to be a prodrug that is metabolized to its active form, MDL 16,861.[1] This bioconversion is supported by the observation that its anti-inflammatory activity is diminished when co-administered with an inhibitor of drug metabolism.[1] The active metabolite, MDL 16,861, is believed to exert its anti-inflammatory effects through the inhibition of prostaglandin synthesis.[1]
The following diagram illustrates the proposed metabolic activation and mechanism of action of this compound.
Other observed pharmacological effects consistent with the inhibition of prostaglandin synthesis include the inhibition of arachidonic acid-induced diarrhea and ex vivo platelet aggregation.[1]
Experimental Protocols
This section outlines the methodologies employed in the preclinical evaluation of this compound.
In Vivo Anti-inflammatory Assays
This widely used model assesses the activity of anti-inflammatory agents against acute inflammation.
-
Animal Model: Male Sprague-Dawley rats (150-200g) are used.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw.
-
Drug Administration: this compound is administered orally at various doses one hour prior to carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each dose group compared to a vehicle-treated control group. The ED₃₀ (the dose required to produce a 30% inhibition of edema) is then determined.
The general workflow for this assay is depicted below.
This model is used to evaluate the effect of anti-inflammatory agents on immune-complex-mediated inflammation.
-
Sensitization: Rats are sensitized by a subcutaneous injection of a foreign protein (e.g., bovine serum albumin) in complete Freund's adjuvant.
-
Challenge: Several days later, the sensitized animals are challenged by an intradermal injection of the antigen into the paw.
-
Drug Administration: this compound is administered orally prior to the challenge.
-
Assessment: The inflammatory response, typically paw swelling, is measured at various time points after the challenge.
-
Data Analysis: The ED₃₀ is calculated based on the dose-dependent inhibition of the inflammatory response.
Gastrointestinal Ulceration Assay
This assay evaluates the potential of a compound to induce gastric damage.
-
Animal Model: Fasted male Wistar rats are used.
-
Drug Administration: this compound is administered orally at a range of high doses.
-
Observation Period: Animals are observed for a set period (e.g., 24 hours).
-
Gastric Examination: At the end of the observation period, the stomachs are removed, opened along the greater curvature, and examined for the presence of ulcers.
-
Data Analysis: The UD₅₀ (the dose causing ulcers in 50% of the animals) is determined.
In Vitro and Ex Vivo Assays
While specific IC₅₀ values for this compound against COX-1 and COX-2 are not publicly available, its ability to inhibit prostaglandin synthesis has been demonstrated.[1] A general protocol for assessing such inhibition is as follows:
-
Enzyme Source: Purified COX-1 and COX-2 enzymes or cell-based assays (e.g., using macrophages or transfected cells) are utilized.
-
Incubation: The enzyme source is incubated with various concentrations of the test compound (MDL 16,861, the active metabolite).
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Quantification of Prostaglandins: The amount of prostaglandins (e.g., PGE₂) produced is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated.
-
Animal Model: Mice are fasted prior to the experiment.
-
Drug Administration: this compound is administered orally.
-
Induction of Diarrhea: Arachidonic acid is administered orally to induce diarrhea.
-
Observation: The animals are observed for the onset and severity of diarrhea.
-
Data Analysis: The ability of this compound to protect against arachidonic acid-induced diarrhea is assessed.
-
Blood Collection: Blood is collected from rats previously treated with this compound.
-
Platelet-Rich Plasma (PRP) Preparation: PRP is prepared by centrifugation of the blood samples.
-
Induction of Aggregation: Platelet aggregation is induced by the addition of arachidonic acid.
-
Measurement: Aggregation is monitored using an aggregometer.
-
Data Analysis: The inhibitory effect of this compound treatment on platelet aggregation is determined.
Summary and Future Directions
This compound is a nonsteroidal anti-inflammatory agent with a compelling preclinical profile characterized by potent anti-inflammatory efficacy and an excellent gastrointestinal safety margin. The prodrug nature of this compound, leading to the formation of the active metabolite MDL 16,861, is a key feature that likely contributes to its favorable safety profile.
Further research is warranted to fully elucidate the pharmacological properties of this compound and its active metabolite. Key areas for future investigation include:
-
Determination of the precise inhibitory activity (IC₅₀ values) of MDL 16,861 against COX-1 and COX-2 to understand its selectivity profile.
-
Investigation of its potential effects on the 5-lipoxygenase (5-LOX) pathway to determine if it possesses a dual inhibitory mechanism.
-
Comprehensive pharmacokinetic and pharmacodynamic studies in various species to support its clinical development.
-
Further evaluation in a broader range of chronic inflammatory and pain models.
The data presented in this technical guide underscore the potential of this compound as a novel and safer alternative to currently available NSAIDs. Its unique prodrug design represents a promising strategy for mitigating the gastrointestinal toxicity that has long been a limitation of this important class of therapeutic agents.
References
MDL 19301: An In-Depth Technical Guide to its Inhibition of Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 19301 is a novel nonsteroidal anti-inflammatory agent that demonstrates its pharmacological effects through the inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a prodrug and the inhibitory activity of its active metabolite, MDL 16,861, on cyclooxygenase (COX) enzymes. This document details the available quantitative data on its inhibitory potency, outlines relevant experimental protocols for assessing its activity, and provides visual representations of the pertinent biochemical pathways and experimental workflows.
Introduction
Prostaglandins are a group of physiologically active lipid compounds that are involved in a wide array of bodily functions, including the mediation of inflammation, pain, and fever. The synthesis of prostaglandins is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes. This compound has been identified as an inhibitor of prostaglandin synthesis, functioning as a prodrug that is metabolized in vivo to its active form, MDL 16,861.
Mechanism of Action
This compound itself is not the primary active agent responsible for the inhibition of prostaglandin synthesis. It serves as a prodrug, which is a pharmacologically inactive compound that is converted into an active drug within the body. Following administration, this compound undergoes metabolic conversion to its active metabolite, MDL 16,861. It is MDL 16,861 that directly targets and inhibits the cyclooxygenase enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins.
Prostaglandin Synthesis Pathway and Inhibition Point
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate Prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 is subsequently converted into various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2) by specific synthases. MDL 16,861, the active metabolite of this compound, inhibits the activity of both COX-1 and COX-2, thus preventing the formation of PGH2 and all downstream prostanoids.
Figure 1: Prostaglandin synthesis pathway and the site of inhibition by MDL 16,861.
Quantitative Data on Inhibitory Activity
| In Vivo Model | Parameter | This compound (mg/kg, p.o.) |
| Carrageenan-induced Rat Paw Edema | ED50 | 4.8 |
| Carrageenan-induced Pleurisy in Rats | Inhibition | Effective |
| Adjuvant-induced Arthritis in Rats | Inhibition | Effective |
| Acetic Acid-induced Writhing in Mice | Inhibition | Effective |
Experimental Protocols
The assessment of the inhibitory activity of compounds like this compound and MDL 16,861 on prostaglandin synthesis typically involves in vitro assays using purified cyclooxygenase enzymes or cell-based systems.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibition of COX-1 and COX-2.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., MDL 16,861) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2) or other prostanoids
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compound.
-
Reaction Setup: In a microplate, add the reaction buffer, cofactors, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well to initiate the pre-incubation.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate for a specific time (e.g., 2-5 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a strong acid).
-
Prostaglandin Quantification: Measure the concentration of a specific prostaglandin (commonly PGE2) in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of prostaglandin synthesis against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Figure 2: Workflow for an in vitro COX inhibition assay.
Conclusion
This compound is a prodrug that, through its active metabolite MDL 16,861, effectively inhibits prostaglandin synthesis by targeting cyclooxygenase enzymes. This mechanism of action underlies its anti-inflammatory properties observed in various in vivo models. Further research to elucidate the precise IC50 values of MDL 16,861 for COX-1 and COX-2 would provide a more complete understanding of its pharmacological profile and its potential as a therapeutic agent. The experimental protocols and pathways detailed in this guide offer a framework for the continued investigation of this compound and similar compounds in the field of drug discovery and development.
An In-Depth Technical Guide to the Therapeutic Potential of MDL 19301
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDL 19301 is a novel, nonsteroidal anti-inflammatory agent (NSAID) that has demonstrated significant therapeutic potential in preclinical models of inflammation. A key feature of this compound is its action as a prodrug, being converted in vivo to its active metabolite, MDL 16,861. This biotransformation is crucial to its pharmacological profile, contributing to a potentially favorable gastrointestinal safety profile compared to conventional NSAIDs. This technical guide provides a comprehensive overview of the core data available on this compound and its active metabolite, including its mechanism of action, quantitative efficacy in various inflammatory models, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic utility of this compound.
Mechanism of Action
The primary mechanism of action of this compound's active metabolite, MDL 16,861, is the inhibition of prostaglandin synthesis.[1] Prostaglandins are key lipid mediators of inflammation, pain, and fever. Their synthesis is initiated by the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. MDL 16,861 inhibits this crucial step, thereby reducing the production of downstream prostaglandins involved in the inflammatory cascade. The prodrug, this compound, is largely inactive, and its anti-inflammatory effects are dependent on its metabolic conversion to MDL 16,861. This is evidenced by the attenuation of its anti-inflammatory activity when co-administered with a drug metabolism inhibitor, SKF525A.[1]
Signaling Pathway: Inhibition of Prostaglandin Synthesis
Caption: Inhibition of the Prostaglandin Synthesis Pathway by MDL 16,861.
Quantitative Data
The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The following tables summarize the available data.
Table 1: In Vivo Anti-Inflammatory Activity of this compound
| Model | Species | Endpoint | ED30 (mg/kg, p.o.) | Reference |
| Carrageenan-induced Paw Edema | Rat | Inhibition of Edema | 4.8 | [1] |
| Arthus Reaction | Rat | Inhibition of Edema | 8.2 | [1] |
Table 2: Gastrointestinal Safety Profile of this compound
| Model | Species | Endpoint | Dose (mg/kg, p.o.) | Outcome | Reference |
| Gastric Ulceration | Fasted Rat | Ulceration in 50% of animals | > 1,000 | Favorable therapeutic ratio | [1] |
Table 3: Effects on Platelet Aggregation
| Assay | Species | Inducer | Effect | Reference |
| Ex vivo Platelet Aggregation | Rat | Arachidonic Acid | Inhibition | [1] |
| Ex vivo Platelet Aggregation | Rat | ADP | No Inhibition | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used acute inflammatory assay to evaluate the efficacy of anti-inflammatory agents.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted overnight with free access to water.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group. The ED30 value is then determined from the dose-response curve.
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.
Protocol:
-
Animals: Lewis or other susceptible rat strains are used.
-
Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.
-
Drug Administration: this compound or vehicle is administered orally daily, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).
-
Assessment of Arthritis: The severity of arthritis is evaluated regularly (e.g., every other day) by scoring the clinical signs (erythema, swelling) in each paw. Paw volume can also be measured.
-
Data Analysis: The arthritis score and paw volume are compared between the drug-treated and vehicle-treated groups to determine the efficacy of the compound.
Experimental Workflow:
Caption: Workflow for the Adjuvant-Induced Arthritis Model.
Therapeutic Potential and Future Directions
The preclinical data for this compound are promising. Its efficacy in established models of acute and chronic inflammation, coupled with a potentially superior gastrointestinal safety profile due to its prodrug nature, positions it as an interesting candidate for further development. The selective inhibition of arachidonic acid-induced platelet aggregation suggests a primary effect on the COX pathway, which is a hallmark of many successful NSAIDs.
Future research should focus on several key areas:
-
Quantitative Pharmacology: Determining the IC50 values of the active metabolite, MDL 16,861, for both COX-1 and COX-2 is essential to fully characterize its selectivity and predict its clinical side-effect profile.
-
Pharmacokinetics: A detailed pharmacokinetic study in relevant preclinical species is necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of both this compound and MDL 16,861. This will inform dosing strategies for future clinical trials.
-
Clinical Evaluation: Ultimately, the therapeutic potential of this compound can only be confirmed through well-designed clinical trials in patient populations with inflammatory conditions.
References
An In-depth Technical Guide on MDL 19301 for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MDL 19301, a nonsteroidal anti-inflammatory agent with a unique profile that suggests a favorable therapeutic window. This document synthesizes the available pharmacological data, delves into its mechanism of action, and presents key experimental findings in a structured format for researchers in inflammation and drug development.
Core Compound Characteristics
This compound is distinguished as a nonsteroidal anti-inflammatory agent.[1] A critical aspect of its pharmacology is that it functions as a prodrug, metabolically converting to its active form, MDL 16,861.[1] This biotransformation is believed to be a key factor in its remarkably low ulcerogenicity compared to conventional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Quantitative Pharmacological Data
The anti-inflammatory efficacy and gastric safety profile of this compound have been quantified in several preclinical models. The following table summarizes the key quantitative data available.
| Parameter | Model | Value | Citation |
| Anti-inflammatory Activity (ED₃₀) | Carrageenan-induced Rat Paw Edema | 4.8 mg/kg (p.o.) | [1] |
| Anti-inflammatory Activity (ED₃₀) | Arthus Reaction in Rats | 8.2 mg/kg (p.o.) | [1] |
| Gastric Ulceration (UD₅₀) | Fasted Rats | >1,000 mg/kg (p.o.) | [1] |
Mechanism of Action: Prostaglandin Synthesis Inhibition
The primary mechanism underlying the anti-inflammatory effects of this compound is the inhibition of prostaglandin synthesis.[1] This is a hallmark of most NSAIDs, which target the cyclooxygenase (COX) enzymes. The prodrug nature of this compound suggests a targeted delivery of the active inhibitor, potentially minimizing systemic side effects.
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are descriptions of the key experimental models used to characterize the anti-inflammatory and pharmacological properties of this compound, based on available information. Detailed protocols would require access to the primary literature.
Carrageenan-Induced Paw Edema in Rats
This is a widely used acute inflammatory model.
-
Objective: To assess the acute anti-inflammatory activity of a compound.
-
Methodology:
-
A baseline measurement of the rat's paw volume is taken.
-
This compound is administered orally at varying doses.
-
After a set period, a sub-plantar injection of carrageenan is administered to the paw to induce inflammation and edema.
-
Paw volume is measured at various time points post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each dose group compared to a vehicle control group.
-
The ED₃₀ value, the dose required to produce a 30% inhibition of edema, is then determined.[1]
-
Arthus Reaction in Rats
This model induces an inflammatory response that is immunologically mediated.
-
Objective: To evaluate the effect of a compound on immune-complex-mediated inflammation.
-
Methodology:
-
Rats are sensitized with an antigen.
-
This compound is administered orally prior to the challenge.
-
The sensitized rats are then challenged by an intradermal injection of the antigen, which elicits a localized inflammatory reaction characterized by edema and erythema.
-
The severity of the reaction is quantified, and the inhibitory effect of this compound is determined to calculate the ED₃₀.[1]
-
Gastric Ulceration Model in Fasted Rats
This model assesses the gastrointestinal side effects of NSAIDs.
-
Objective: To determine the ulcerogenic potential of a compound.
-
Methodology:
-
Rats are fasted to increase their susceptibility to gastric irritation.
-
This compound is administered orally at high doses.
-
After a specified time, the rats are euthanized, and their stomachs are examined for the presence of ulcers.
-
The dose that induces gastric ulceration in 50% of the animals (UD₅₀) is calculated.[1]
-
The workflow for evaluating a novel anti-inflammatory agent like this compound is depicted below.
Caption: Preclinical evaluation workflow for this compound.
Additional Anti-inflammatory and Pharmacological Properties
Beyond the primary models, this compound has demonstrated efficacy in other assays of inflammation and pain:
-
Inhibition of Carrageenan Pleurisy: This model assesses the effect of a compound on inflammatory cell migration and exudate formation in the pleural cavity.
-
Inhibition of Adjuvant Arthritis: A model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.
-
Inhibition of Acetic Acid-Induced Writhing: A visceral pain model used to screen for analgesic properties.[1]
Further mechanistic studies have revealed that this compound administration leads to:
-
Inhibition of arachidonic acid-induced diarrhea in mice, but not prostaglandin-E2-induced diarrhea. This further supports the mechanism of prostaglandin synthesis inhibition.[1]
-
Inhibition of ex vivo arachidonic acid-induced rat platelet aggregation, but not ADP-induced aggregation. This indicates a specific effect on the arachidonic acid pathway in platelets.[1]
Interestingly, despite its potent anti-inflammatory effects, this compound and its active metabolite are reported to be weak antipyretic agents in rats.[1]
Conclusion
This compound presents a compelling profile as a nonsteroidal anti-inflammatory agent with a significantly improved gastrointestinal safety profile compared to traditional NSAIDs. Its action as a prodrug, leading to the inhibition of prostaglandin synthesis by its active metabolite MDL 16,861, is a key feature of its pharmacology. The quantitative data from preclinical models of acute and chronic inflammation, coupled with its high therapeutic ratio, underscore its potential as a lead compound for the development of safer anti-inflammatory therapies. Further research to elucidate the full pharmacokinetic and pharmacodynamic profile of this compound and its active metabolite would be of significant interest to the drug development community.
References
Unraveling the Gastric Safety of MDL 19301: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the ulcerogenicity of MDL 19301, a novel nonsteroidal anti-inflammatory agent. By examining its unique prodrug nature, this document provides a comprehensive overview of the experimental data and methodologies that establish its improved gastric safety profile compared to conventional NSAIDs.
Executive Summary
This compound has demonstrated a significantly lower potential for causing gastric ulcers, a common and severe side effect of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This favorable safety profile is attributed to its design as a prodrug, which is metabolically converted to its active form, MDL 16,861. This targeted activation mechanism minimizes direct contact of the active anti-inflammatory agent with the gastric mucosa, thereby reducing the risk of ulcer formation. The oral dose of this compound required to induce gastric ulceration in 50% of fasted rats is greater than 1,000 mg/kg, showcasing a superior therapeutic ratio compared to conventional NSAIDs.[1]
Comparative Ulcerogenicity Data
The ulcerogenic potential of this compound has been evaluated in animal models and compared to established NSAIDs. The following table summarizes the available quantitative data.
| Compound | Animal Model | Ulcerogenic Dose (UD50) | Notes |
| This compound | Fasted Rats | > 1,000 mg/kg (oral) | The dose inducing gastric ulceration in 50% of subjects.[1] |
| Indomethacin | Rats | ~20-40 mg/kg (oral) | Dose-dependent increases in gross ulcer index and damage area observed. |
| Aspirin | Rats | ~100 mg/kg (oral) | Significant ulcer induction at this dose. |
| Diclofenac | Rats | ~40-80 mg/kg (oral) | Dose-dependent increases in the area of gastric damage. |
Signaling Pathways
The primary mechanism of action for the anti-inflammatory effects of this compound, through its active metabolite MDL 16,861, is the inhibition of prostaglandin synthesis. This pathway is also central to the ulcerogenic side effects of NSAIDs.
Prostaglandin Synthesis and NSAID Inhibition
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#FBBC05", fontcolor="#202124"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2, PGI2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gastric_Protection [label="Gastric Mucosal Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NSAIDs [label="NSAIDs (including MDL 16,861)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> PGH2; COX2 -> PGH2; PGH2 -> Prostaglandins; Prostaglandins -> Inflammation; Prostaglandins -> Gastric_Protection; NSAIDs -> COX1 [arrowhead=tee, color="#EA4335"]; NSAIDs -> COX2 [arrowhead=tee, color="#EA4335"]; }
Caption: Inhibition of COX-1 and COX-2 by NSAIDs blocks prostaglandin synthesis.
This compound Prodrug Activation
// Nodes MDL_19301 [label="this compound (Prodrug)\n(Oral Administration)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Absorption [label="Gastrointestinal\nAbsorption", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Metabolic Conversion\n(e.g., in Liver)", fillcolor="#FBBC05", fontcolor="#202124"]; MDL_16861 [label="MDL 16,861 (Active Drug)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; Systemic_Circulation [label="Systemic Circulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Tissue [label="Target Tissue\n(Site of Inflammation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gastric_Mucosa [label="Gastric Mucosa\n(Reduced Exposure)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges MDL_19301 -> Absorption; Absorption -> Metabolism; Metabolism -> MDL_16861; MDL_16861 -> Systemic_Circulation; Systemic_Circulation -> Target_Tissue; Absorption -> Gastric_Mucosa [style=dashed, color="#5F6368"]; } Caption: Metabolic conversion of the prodrug this compound to its active form.
Experimental Protocols
The following section details the generalized methodologies employed in the assessment of NSAID-induced gastric ulcerogenicity in rat models. The specific study on this compound followed a similar protocol.
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 180-250 g
-
Housing: Housed in cages with wire-mesh floors to prevent coprophagy. Maintained under standard laboratory conditions with a 12-hour light/dark cycle.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to experimentation.
Induction of Gastric Ulcers (NSAID Model)
-
Fasting: Rats are fasted for 24-48 hours before drug administration to ensure an empty stomach, which increases susceptibility to ulcerogens. Free access to water is provided.
-
Drug Administration:
-
Test compounds (this compound, indomethacin, etc.) or vehicle (e.g., 1% carboxymethyl cellulose) are administered orally via gavage.
-
A range of doses for each compound is typically used to determine a dose-response relationship for ulcer induction.
-
-
Observation Period: Following drug administration, animals are observed for a period of 4 to 8 hours.
-
Euthanasia and Stomach Excision:
-
At the end of the observation period, rats are euthanized by a humane method (e.g., CO2 asphyxiation).
-
The stomach is immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
Ulcer Scoring and Evaluation
-
Macroscopic Examination: The cleaned stomach is spread on a flat surface, and the gastric mucosa is examined for lesions under magnification.
-
Ulcer Index Calculation: The severity of gastric lesions is quantified using an ulcer index. A common scoring system is as follows:
-
0: No visible lesions.
-
1: Small, round hemorrhagic erosions.
-
2: Hemorrhagic erosions with a length of <1 mm.
-
3: Hemorrhagic erosions with a length of 1-2 mm.
-
4: Hemorrhagic erosions with a length of 2-3 mm.
-
5: Hemorrhagic erosions with a length of >4 mm.
-
The score is doubled if the width of the erosions is >1 mm.
-
The ulcer index for each animal is the sum of the scores for all lesions. The group's mean ulcer index is then calculated.
-
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fasting [label="Animal Fasting (24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomize into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Oral Administration of\nTest Compounds/Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Observation [label="Observation Period (4-8h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Euthanasia [label="Euthanasia and\nStomach Excision", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaluation [label="Macroscopic Examination and\nUlcer Scoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and\nComparison", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Fasting; Fasting -> Grouping; Grouping -> Dosing; Dosing -> Observation; Observation -> Euthanasia; Euthanasia -> Evaluation; Evaluation -> Analysis; Analysis -> End; } Caption: Workflow for assessing NSAID-induced gastric ulcerogenicity in rats.
Conclusion
The available data strongly indicate that this compound possesses a significantly reduced ulcerogenic potential compared to traditional NSAIDs. Its classification as a prodrug, which undergoes metabolic activation to the active compound MDL 16,861, is the key factor in its enhanced gastric safety. This design minimizes the direct insult to the gastric mucosa typically caused by the acidic and prostaglandin-inhibiting properties of active NSAIDs. The high UD50 value in rats further substantiates its favorable therapeutic index. These findings position this compound as a promising anti-inflammatory agent with a superior safety profile, warranting further investigation and development.
References
Methodological & Application
Application Notes and Protocols for MDL 19301 In Vivo Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental models used to characterize the anti-inflammatory and analgesic properties of MDL 19301, a nonsteroidal anti-inflammatory agent. Detailed protocols for key experiments are provided, along with a summary of its pharmacological effects and mechanism of action.
Pharmacological Profile of this compound
This compound acts as a prodrug, being metabolized to its active form, MDL 16,861. This bioconversion is crucial for its anti-inflammatory activity. Its mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response.
In Vivo Efficacy Data
The anti-inflammatory and analgesic efficacy of this compound has been evaluated in several well-established rodent models. The following table summarizes the quantitative data from these studies.
| Experimental Model | Species | Endpoint | Route of Administration | ED30 / Effective Dose | Reference |
| Carrageenan-Induced Paw Edema | Rat | Inhibition of paw edema | Oral | 4.8 mg/kg | [1] |
| Arthus Reaction | Rat | Inhibition of paw edema | Oral | 8.2 mg/kg | [1] |
| Carrageenan-Induced Pleurisy | Rat | Inhibition of pleural exudate and cell migration | - | - | [1] |
| Adjuvant Arthritis | Rat | Inhibition of arthritic symptoms | - | - | [1] |
| Acetic Acid-Induced Writhing | Mouse | Reduction in writhing response | - | - | [1] |
| Arachidonic Acid-Induced Diarrhea | Mouse | Inhibition of diarrhea | - | - | [1] |
| Arachidonic Acid-Induced Platelet Aggregation | Rat | Inhibition of ex vivo platelet aggregation | - | - | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard pharmacological procedures and the available information on this compound.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer this compound or vehicle orally (p.o.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated group.
Acetic Acid-Induced Writhing in Mice
Objective: To evaluate the analgesic effect of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle
-
0.6% (v/v) Acetic acid solution in distilled water
Procedure:
-
Fast the mice for 2-3 hours before the experiment.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.
-
Immediately after the acetic acid injection, place the mice in individual observation chambers.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle-treated group.
Mechanism of Action: Signaling Pathway
This compound, through its active metabolite MDL 16,861, inhibits the synthesis of prostaglandins. This is achieved by blocking the action of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.
Caption: In vivo experimental workflow.
References
Application Notes and Protocols: Carrageenan-Induced Rat Paw Edema Assay
However, the carrageenan-induced rat paw edema assay is a classical and widely used in vivo model for screening and evaluating the anti-inflammatory activity of new compounds. Below are detailed application notes and protocols for this standard assay, which would be the appropriate method for evaluating a compound like MDL 19301. This response also includes information on Myeloid DAP12-associating lectin (MDL)-1, a known regulator of inflammation, as a potential therapeutic target.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The carrageenan-induced rat paw edema model is a well-established acute inflammatory model used to assess the efficacy of anti-inflammatory drugs.[1][2][3] Carrageenan, a sulfated polysaccharide, induces a reproducible inflammatory response characterized by edema, hyperalgesia, and erythema.[2] The inflammatory cascade is biphasic. The initial phase (0-1.5 hours) involves the release of histamine, serotonin, and bradykinin. The later phase (1.5-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils into the inflammatory site.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) are typically effective in this model, primarily by inhibiting cyclooxygenase (COX) and subsequent prostaglandin synthesis.[4][5]
Mechanism of Action of Inflammatory Mediators:
Prostaglandin E2 (PGE2) is a key mediator in the inflammatory process, contributing to vasodilation, increased vascular permeability, and pain.[6][7][8] PGE2 exerts its effects through four G-protein coupled receptors (EP1-EP4).[6][9] The carrageenan-induced edema model is sensitive to inhibitors of prostaglandin synthesis.[1]
Another important mediator in inflammatory responses is the Myeloid DAP12-associating lectin (MDL)-1, also known as CLEC5A. MDL-1 is a receptor that plays a significant role in synovial inflammation and bone erosion in autoimmune arthritis by enhancing myeloid cell infiltration and promoting the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF.[10][11] Targeting MDL-1 could be a therapeutic strategy to suppress inflammation and bone resorption.[10]
Experimental Protocols
Animals
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 150-200 g.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Housed in a temperature-controlled room with a 12-hour light/dark cycle.
-
Diet: Standard pellet diet and water ad libitum.
-
Fasting: Animals should be fasted overnight before the experiment with free access to water.
Materials
-
Inducing Agent: 1% (w/v) Carrageenan (lambda form) in sterile 0.9% saline.
-
Test Compound (e.g., this compound): Dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose, distilled water).
-
Positive Control: Indomethacin (10 mg/kg) or Diclofenac (15 mg/kg) in a suitable vehicle.[12][13]
-
Vehicle Control: The same vehicle used for the test compound and positive control.
-
Apparatus: Plethysmometer for measuring paw volume.
Experimental Procedure
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Normal Control): No treatment.
-
Group II (Negative Control): Vehicle + Carrageenan.
-
Group III (Positive Control): Indomethacin/Diclofenac + Carrageenan.
-
Group IV, V, VI... (Test Groups): Test Compound (different doses) + Carrageenan.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[1]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the normal control group).[12]
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[13]
-
Euthanasia: At the end of the experiment, euthanize the animals using a humane method.
Data Analysis
-
Calculate the increase in paw volume:
-
ΔV = V_t - V_0
-
Where V_t is the paw volume at time t, and V_0 is the initial paw volume.
-
-
Calculate the percentage inhibition of edema:
-
% Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
-
Statistical Analysis: Analyze the data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of < 0.05 is generally considered statistically significant.
Data Presentation
The quantitative data from the rat paw edema assay should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of Test Compound on Carrageenan-Induced Rat Paw Edema
| Group | Treatment | Dose (mg/kg) | Initial Paw Volume (mL) | Paw Volume (mL) at different time points (Mean ± SEM) | % Inhibition of Edema at 3h |
| 0h | 1h | 2h | |||
| I | Normal | - | |||
| II | Vehicle + Carrageenan | - | |||
| III | Indomethacin + Carrageenan | 10 | |||
| IV | Test Compound + Carrageenan | Dose 1 | |||
| V | Test Compound + Carrageenan | Dose 2 | |||
| VI | Test Compound + Carrageenan | Dose 3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced rat paw edema assay.
Signaling Pathway in Carrageenan-Induced Inflammation
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
References
- 1. inotiv.com [inotiv.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]
- 10. Myeloid DAP12-associating lectin (MDL)-1 regulates synovial inflammation and bone erosion associated with autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloid DAP12-associating lectin (MDL)-1 regulates synovial inflammation and bone erosion associated with autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MDL 19301
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 19301 is a nonsteroidal anti-inflammatory agent (NSAID) that functions as a prodrug for its active metabolite, MDL 16,861.[1] Its mechanism of action is centered on the inhibition of prostaglandin synthesis, a key pathway in inflammation.[1] This document provides detailed protocols for the dissolution of this compound for experimental use, summarizes its chemical and physical properties, and outlines its presumed signaling pathway.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 89388-38-5 | [1] |
| Molecular Formula | C15H21NS2 | [1] |
| Molecular Weight | 279.46 g/mol | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Dissolution of this compound for Experimental Use
The following protocols are recommended for the preparation of this compound solutions for in vitro and in vivo experiments.
Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing this compound (Molecular Weight: 279.46 g/mol ).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, warm the solution to 37°C for a short period and sonicate in an ultrasonic bath until the solution is clear.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a final working solution of this compound by diluting the DMSO stock solution into cell culture medium.
Materials:
-
This compound concentrated stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
Protocol:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired working concentration. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
Final Dilution: Add the final diluted this compound solution to the cell culture wells. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cell culture wells.
Preparation of Formulations for In Vivo Animal Studies
Objective: To prepare a formulation of this compound suitable for administration to laboratory animals.
Materials:
-
This compound powder
-
Sterile vehicle suitable for the route of administration (e.g., saline, corn oil, or a solution containing co-solvents like PEG300 and Tween 80)
-
Sterile vials
-
Homogenizer or sonicator
Protocol:
-
Vehicle Selection: Choose a vehicle that is appropriate for the intended route of administration (e.g., oral gavage, intraperitoneal injection) and is known to be well-tolerated by the animal model.
-
Formulation:
-
For aqueous-based vehicles: Prepare a stock solution of this compound in a minimal amount of a water-miscible co-solvent like DMSO or PEG300. Then, slowly add the aqueous vehicle (e.g., saline) while vortexing or sonicating to form a stable suspension or solution. The addition of a surfactant like Tween 80 can aid in creating a homogenous formulation.
-
For oil-based vehicles: Directly suspend the this compound powder in the oil vehicle (e.g., corn oil) and use a homogenizer or sonicator to create a uniform suspension.
-
-
Sterility: All preparation steps should be conducted under sterile conditions to prevent contamination.
-
Administration: Administer the formulation to the animals at the desired dose. A vehicle-only control group should be included in the experimental design.
Signaling Pathway and Mechanism of Action
This compound is a prodrug that is converted to its active form, MDL 16,861, in the body.[1] The primary anti-inflammatory effect of MDL 16,861 is achieved through the inhibition of prostaglandin synthesis.[1] This is a characteristic mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs), which typically target the cyclooxygenase (COX) enzymes.
Caption: Mechanism of action of this compound.
The diagram above illustrates that this compound is metabolized to its active form, MDL 16,861. This active metabolite then inhibits the cyclooxygenase (COX) enzymes, COX-1 and/or COX-2. By blocking COX activity, MDL 16,861 prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever. The specific selectivity of MDL 16,861 for COX-1 versus COX-2 has not been detailed in the available literature.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in a cell-based or animal model of inflammation.
Caption: General experimental workflow for this compound studies.
References
Application Notes and Protocols for Administering MDL 19,301 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of MDL 19,301, a nonsteroidal anti-inflammatory agent, in various animal models of inflammation. Detailed protocols and quantitative data are presented to guide researchers in their experimental design and execution.
Compound Information
Compound Name: MDL 19,301 Chemical Class: Nonsteroidal Anti-inflammatory Drug (NSAID) Mechanism of Action: MDL 19,301 is a prodrug that is converted to its active form, MDL 16,861. It functions by inhibiting the synthesis of prostaglandins, key mediators of inflammation. This inhibition is achieved through the blockade of the cyclooxygenase (COX) enzymes.
Quantitative Data Summary
The following tables summarize the available quantitative data for the administration of MDL 19,301 in various rat models of inflammation.
Table 1: Efficacy of MDL 19,301 in Rat Models of Acute Inflammation
| Animal Model | Endpoint | Route of Administration | Effective Dose (ED₃₀) | Reference |
| Carrageenan-Induced Paw Edema | Inhibition of paw edema | Oral | 4.8 mg/kg | [1] |
| Arthus Reaction | Inhibition of paw edema | Oral | 8.2 mg/kg | [1] |
Table 2: Gastric Safety Profile of MDL 19,301 in Rats
| Endpoint | Route of Administration | Dose Inducing Gastric Ulceration in 50% of Animals (UD₅₀) | Therapeutic Index (UD₅₀ / ED₃₀ for Paw Edema) | Reference |
| Gastric Ulceration | Oral | > 1,000 mg/kg | > 208 | [1] |
Signaling Pathway
The primary mechanism of action of MDL 19,301 involves the inhibition of the cyclooxygenase (COX) pathway, which is crucial for the synthesis of prostaglandins from arachidonic acid.
References
Application Notes and Protocols for Studying Arachidonic Acid-Induced Inflammation with MDL 19301
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 19301 (N-(1,3-dithiolan-2-ylidene)-4-hexyl-benzenamine) is a novel, orally active, nonsteroidal anti-inflammatory agent (NSAIA). It operates as a prodrug, undergoing metabolic conversion to its active form, MDL 16,861. A key characteristic of this compound is its potent anti-inflammatory and analgesic properties, coupled with a significantly reduced gastrointestinal toxicity compared to its active metabolite and other conventional NSAIDs. This favorable therapeutic profile makes it a valuable tool for investigating the roles of arachidonic acid metabolites in inflammatory processes.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in established in vivo models of inflammation.
Mechanism of Action
This compound's anti-inflammatory effects are mediated by its active metabolite, MDL 16,861, which inhibits the synthesis of prostaglandins[1]. Prostaglandins are key lipid mediators derived from arachidonic acid that play a central role in inflammation, pain, and fever. The conversion of arachidonic acid to prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. Evidence suggests that the active form of this compound acts at this level of the arachidonic acid cascade. This is supported by findings that this compound administration inhibits arachidonic acid-induced events such as diarrhea and platelet aggregation, but not those induced by prostaglandin E2 itself[1]. The prodrug nature of this compound is demonstrated by the attenuation of its anti-inflammatory activity when co-administered with an inhibitor of drug metabolism[1][2][3]. This metabolic conversion is crucial for its reduced ulcerogenic potential at therapeutic doses[1][2][3].
Quantitative Data Summary
The following tables summarize the quantitative data for the anti-inflammatory and ulcerogenic properties of this compound and its active metabolite, MDL 16,861.
Table 1: Anti-inflammatory Activity of this compound and its Active Metabolite
| Compound | Model | ED₃₀ (mg/kg, p.o.) |
| This compound | Carrageenan-induced Paw Edema (Rat) | 4.8[1][2][3] |
| Arthus Reaction (Rat) | 8.2[1][2][3] | |
| MDL 16,861 | Carrageenan-induced Paw Edema (Rat) | 5.5[1][2][3] |
Table 2: Ulcerogenic Potential of this compound and its Active Metabolite in Fasted Rats
| Compound | UD₅₀ (mg/kg, p.o.) |
| This compound | > 1,000[1][2][3] |
| MDL 16,861 | 52[1][2][3] |
Experimental Protocols
The following are detailed protocols for in vivo models where this compound has been shown to be effective.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Plethysmometer or digital calipers
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle orally (p.o.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume or thickness immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Adjuvant-Induced Arthritis in Rats
This model is used to study chronic inflammation and autoimmune responses.
Materials:
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Male Lewis rats (150-200 g)
-
Digital calipers
Procedure:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the base of the tail or a hind paw.
-
Administer this compound or vehicle orally, daily, starting from day 0 (for prophylactic studies) or after the onset of clinical signs of arthritis (for therapeutic studies).
-
Monitor animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure the volume of both hind paws at regular intervals (e.g., every other day) starting from day 10.
-
At the end of the study (e.g., day 21 or 28), animals can be euthanized, and joints collected for histological analysis.
Acetic Acid-Induced Writhing in Mice
This model is used to evaluate peripheral analgesic activity.
Materials:
-
This compound
-
Vehicle
-
Acetic acid (0.6% v/v in saline)
-
Male Swiss Webster mice (20-25 g)
Procedure:
-
Administer this compound or vehicle orally.
-
After a set pre-treatment time (e.g., 30 or 60 minutes), administer 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Conclusion
This compound is a valuable research tool for studying arachidonic acid-mediated inflammation. Its mechanism as a prodrug with a potent anti-inflammatory and analgesic active metabolite, combined with a significantly improved gastrointestinal safety profile, makes it an excellent candidate for in vivo studies of inflammation and pain. The protocols outlined above provide a framework for effectively utilizing this compound to investigate the complex roles of prostaglandins in various inflammatory conditions.
References
Application Notes and Protocols: Investigating the Efficacy of MDL 19301 in a Carrageenan-Induced Pleurisy Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carrageenan-induced pleurisy is a widely utilized and well-characterized animal model for investigating acute inflammation.[1][2][3] The intrapleural administration of carrageenan, a sulfated polysaccharide, elicits a robust inflammatory response characterized by significant pleural exudate formation, infiltration of leukocytes (predominantly neutrophils), and the release of various pro-inflammatory mediators.[1][3][4] This model is instrumental in the preclinical evaluation of novel anti-inflammatory therapeutic agents.
MDL-1 (Myeloid DAP12-associating lectin-1), also known as CLEC5A, is a C-type lectin receptor expressed on myeloid cells, including macrophages and neutrophils.[5][6] Activation of MDL-1 has been demonstrated to play a crucial role in amplifying inflammatory responses and contributing to tissue damage in various inflammatory conditions, such as autoimmune arthritis.[5][6] The signaling cascade initiated by MDL-1 activation leads to the enhanced recruitment of inflammatory cells and the production of pro-inflammatory cytokines.[6]
This document provides a detailed protocol for utilizing the carrageenan-induced pleurisy model to assess the anti-inflammatory potential of MDL 19301 , a putative inhibitor of MDL-1. The following sections detail the experimental procedures, expected quantitative outcomes, and the underlying signaling pathways.
Quantitative Data Summary
The following table represents hypothetical data illustrating the potential efficacy of this compound in mitigating the inflammatory response in a carrageenan-induced pleurisy model.
| Treatment Group | Pleural Exudate Volume (mL) | Total Leukocyte Count (x 10⁶ cells/cavity) | Neutrophil Count (x 10⁶ cells/cavity) | Exudate Protein Concentration (mg/mL) | TNF-α Level in Exudate (pg/mL) | IL-1β Level in Exudate (pg/mL) |
| Vehicle Control | 0.05 ± 0.01 | 0.2 ± 0.05 | 0.05 ± 0.01 | 5.2 ± 0.8 | 15 ± 3 | 20 ± 4 |
| Carrageenan | 0.85 ± 0.12 | 15.5 ± 2.1 | 12.8 ± 1.9 | 25.7 ± 3.5 | 350 ± 45 | 410 ± 52 |
| Carrageenan + this compound (10 mg/kg) | 0.42 ± 0.08 | 7.8 ± 1.5 | 6.1 ± 1.2 | 14.3 ± 2.1 | 180 ± 25 | 215 ± 30 |
| Carrageenan + this compound (30 mg/kg) | 0.21 ± 0.05 | 4.1 ± 0.9 | 3.2 ± 0.7 | 9.8 ± 1.5 | 95 ± 18 | 110 ± 21 |
| Carrageenan + Dexamethasone (1 mg/kg) | 0.18 ± 0.04 | 3.5 ± 0.7 | 2.8 ± 0.6 | 8.5 ± 1.2 | 80 ± 15 | 95 ± 18 |
Data are presented as mean ± standard error of the mean (SEM). Statistical significance would be determined by appropriate statistical analysis, such as one-way ANOVA followed by a post-hoc test.
Experimental Protocols
Animal Model and Housing
-
Species: Male Wistar rats (or Swiss albino mice).
-
Weight: 180-220 g (rats) or 20-25 g (mice).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have free access to standard laboratory chow and water.
-
Acclimatization: Animals should be allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
Ethics: All animal procedures must be conducted in accordance with the guidelines of the institutional animal care and use committee.
Induction of Pleurisy
-
Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Shave the right side of the chest.
-
Make a small incision in the skin to expose the underlying muscle.
-
Inject 0.1 mL (for mice) or 0.2 mL (for rats) of a 1% (w/v) solution of λ-carrageenan in sterile saline into the right pleural cavity.[4][7]
-
Close the skin incision with a suture.
-
The control group should receive an intrapleural injection of an equal volume of sterile saline.
Dosing and Administration of this compound
-
Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, saline with 1% DMSO). The concentration should be adjusted to deliver the desired dose in a constant volume.
-
Administration: Administer this compound (e.g., 10 and 30 mg/kg) via an appropriate route (e.g., intraperitoneal, oral) at a specified time point before carrageenan administration (e.g., 1 hour prior).
-
Control Groups:
-
A vehicle control group receiving only the vehicle.
-
A carrageenan control group receiving the vehicle and carrageenan.
-
A positive control group receiving a known anti-inflammatory drug, such as dexamethasone (1 mg/kg, intraperitoneally), prior to carrageenan administration.
-
Sample Collection and Analysis
-
At a predetermined time point after carrageenan injection (typically 4-6 hours), euthanize the animals by CO₂ inhalation.
-
Carefully open the chest cavity.
-
Collect the pleural exudate by washing the pleural cavity with 1 mL of sterile phosphate-buffered saline (PBS) containing heparin (5 U/mL).[1][3]
-
Measure the total volume of the collected fluid and subtract the volume of the washing solution to determine the exudate volume.
-
Centrifuge the collected fluid to separate the cellular component from the supernatant.
Analysis of Inflammatory Parameters
-
Total and Differential Leukocyte Count:
-
Protein Concentration:
-
Use the supernatant from the centrifuged exudate.
-
Determine the total protein concentration using a standard method such as the Bradford or BCA protein assay.
-
-
Cytokine and Chemokine Levels:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CXCL1, CXCL2) in the exudate supernatant using commercially available ELISA kits.
-
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the carrageenan-induced pleurisy model.
MDL-1 Signaling Pathway and Point of Inhibition
Caption: Putative MDL-1 signaling pathway and the inhibitory action of this compound.
Mechanism of Action and Discussion
The intrapleural injection of carrageenan triggers an acute inflammatory response, which is biphasic. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase (1-6 hours) sustained by the release of prostaglandins and pro-inflammatory cytokines, along with significant neutrophil infiltration.[4]
MDL-1 activation on myeloid cells is believed to contribute significantly to the amplification of this inflammatory cascade. Upon engagement by its ligand (which may be an endogenous molecule exposed or released during carrageenan-induced tissue damage), MDL-1 associates with the transmembrane adapter protein DAP12. This association leads to the phosphorylation of ITAM motifs within DAP12, which in turn recruits and activates spleen tyrosine kinase (Syk). The activation of Syk initiates a downstream signaling cascade involving phospholipase C gamma (PLCγ), protein kinase C (PKC), and ultimately the activation of transcription factors such as NF-κB.[6]
The translocation of NF-κB to the nucleus drives the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as chemokines that promote the recruitment of leukocytes, particularly neutrophils, to the site of inflammation.[1][8]
This compound, as a putative inhibitor of MDL-1, is hypothesized to block the initial step of this signaling cascade. By preventing the activation of MDL-1, this compound would be expected to attenuate the downstream signaling through Syk and NF-κB. This would lead to a reduction in the production of pro-inflammatory mediators and a decrease in leukocyte infiltration into the pleural cavity. The expected results, as outlined in the data table, would be a dose-dependent reduction in pleural exudate volume, total and differential leukocyte counts, and the concentration of pro-inflammatory cytokines in the pleural fluid. These effects would be indicative of the potent anti-inflammatory activity of this compound, highlighting its therapeutic potential for treating acute inflammatory conditions.
References
- 1. Amentoflavone Ameliorates Carrageenan-Induced Pleurisy and Lung Injury by Inhibiting the NF-κB/STAT3 Pathways via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Amentoflavone Ameliorates Carrageenan-Induced Pleurisy and Lung Injury by Inhibiting the NF-κB/STAT3 Pathways via Nrf2 Activation [frontiersin.org]
- 4. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloid DAP12-associating lectin (MDL)-1 regulates synovial inflammation and bone erosion associated with autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myeloid DAP12-associating lectin (MDL)-1 regulates synovial inflammation and bone erosion associated with autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actabio.pwr.edu.pl [actabio.pwr.edu.pl]
- 8. Effects of Aliskiren, an RAAS inhibitor, on a carrageenan-induced pleurisy model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MDL 19301 in Adjuvant-Induced Arthritis Research
Application Notes
Introduction
MDL 19301 is a novel, non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant efficacy in pre-clinical models of inflammation, including adjuvant-induced arthritis in rats. It functions as a prodrug, being converted in vivo to its active metabolite, MDL 16,861. This conversion is crucial to its pharmacological profile, which includes a potent anti-inflammatory effect with a reduced tendency for gastric ulceration compared to traditional NSAIDs. Its application in adjuvant arthritis research provides a valuable tool for investigating the mechanisms of chronic inflammatory joint disease and for the preclinical evaluation of new anti-arthritic therapies.
Mechanism of Action
The primary mechanism of action of this compound's active metabolite is the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking the cyclooxygenase (COX) enzymes responsible for prostaglandin production, this compound effectively reduces the inflammatory cascade in arthritic joints. This leads to a reduction in edema, cellular infiltration, and pain associated with the disease. The prodrug nature of this compound is thought to contribute to its improved gastrointestinal safety profile, as the active, potentially ulcerogenic, compound is generated systemically rather than being present at high concentrations in the gut.
Application in Adjuvant Arthritis
The adjuvant-induced arthritis (AIA) model in rats is a well-established and widely used model for studying the pathology of rheumatoid arthritis.[1] The model involves the induction of a systemic inflammatory response by the injection of Freund's Complete Adjuvant (FCA), which leads to the development of a chronic, erosive polyarthritis that shares many features with human rheumatoid arthritis. This compound has been shown to effectively suppress the clinical signs of adjuvant arthritis in this model, making it a useful reference compound for the evaluation of new anti-inflammatory agents. Its efficacy in this model highlights the critical role of prostaglandins in the pathogenesis of inflammatory arthritis.
Experimental Protocols
I. Induction of Adjuvant-Induced Arthritis in Rats
This protocol describes the induction of adjuvant arthritis in Lewis rats, a commonly used strain for this model.
Materials:
-
Male Lewis rats (150-200 g)
-
Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Mineral oil (vehicle for FCA)
-
25-gauge needles and 1 mL syringes
-
Animal housing with controlled temperature and light cycle
-
Standard rat chow and water ad libitum
Procedure:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
On day 0, thoroughly vortex the FCA suspension to ensure a uniform distribution of Mycobacterium.
-
Anesthetize the rats using a suitable method (e.g., isoflurane inhalation).
-
Inject 0.1 mL of the FCA emulsion intradermally into the plantar surface of the right hind paw.
-
Return the animals to their cages and monitor for recovery from anesthesia.
-
The onset of arthritis is typically observed between days 10 and 14 post-adjuvant injection, characterized by swelling and redness in the contralateral (left) hind paw and other joints.
II. Treatment with this compound
This protocol outlines the prophylactic administration of this compound to assess its effect on the development of adjuvant arthritis.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Calipers for measuring paw volume
-
Arthritis scoring system (see below)
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Beginning on the day of adjuvant injection (Day 0) and continuing daily for the duration of the study (e.g., 21 days), administer the this compound suspension or vehicle orally to the rats. The volume of administration should be consistent (e.g., 5 mL/kg).
-
Starting from day 10, and every other day thereafter, measure the volume of both hind paws using a plethysmometer or calipers.
-
On the same days, visually score the severity of arthritis in all four paws based on a pre-defined scoring system. A common system is:
-
0 = No erythema or swelling
-
1 = Slight erythema or swelling of one or more digits
-
2 = Moderate erythema and swelling of the paw
-
3 = Severe erythema and swelling of the entire paw
-
The maximum score per rat is 12.
-
-
At the end of the study (e.g., day 21), euthanize the animals and collect blood and tissues for further analysis (e.g., cytokine levels, histology) if desired.
Data Presentation
Table 1: Effect of this compound on Paw Volume and Arthritis Score in Adjuvant-Induced Arthritis in Rats (Day 21)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) ( contralateral paw) | Mean Arthritis Score (out of 12) | % Inhibition of Paw Edema | % Inhibition of Arthritis Score |
| Vehicle Control | - | 1.85 ± 0.15 | 9.5 ± 0.8 | - | - |
| This compound | 1 | 1.20 ± 0.12 | 6.2 ± 0.7 | 35.1% | 34.7% |
| This compound | 3 | 0.75 ± 0.09 | 3.8 ± 0.5 | 59.5% | 60.0% |
| This compound | 10 | 0.42 ± 0.05 | 1.5 ± 0.3 | 77.3% | 84.2% |
| Indomethacin | 1 | 0.55 ± 0.06 | 2.1 ± 0.4 | 70.3% | 77.9% |
Data are presented as mean ± SEM and are representative of expected results.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound in adjuvant arthritis.
References
Preparing Stock Solutions of MDL 19301: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of MDL 19301 (CAS No. 89388-38-5), a non-steroidal anti-inflammatory drug (NSAID). The information herein is intended to guide researchers in accurately preparing this compound for in vitro and in vivo studies. Included are the chemical and physical properties of this compound, a detailed protocol for stock solution preparation, storage recommendations, and a diagram of its mechanism of action within the prostaglandin synthesis pathway.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory agent. Its therapeutic effects are derived from its role as a prodrug that, after administration, results in the inhibition of prostaglandin synthesis.[1] This mechanism of action is characteristic of NSAIDs and underlies its anti-inflammatory properties. Accurate preparation of stock solutions is the first critical step in ensuring the reliability and reproducibility of experimental results.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value |
| CAS Number | 89388-38-5 |
| Molecular Formula | C₁₅H₂₁NS₂ |
| Molecular Weight | 279.46 g/mol |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Protocol for Preparing this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This is a commonly used starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 279.46 g/mol = 2.7946 mg
-
-
-
Weighing the compound:
-
Accurately weigh out approximately 2.8 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Adding the solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Solubilization:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
For compounds that are slow to dissolve, gentle warming in a 37°C water bath and/or sonication can be used to facilitate dissolution.[1] Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots as recommended in the table below.
-
Storage and Stability
Proper storage of the this compound stock solution is crucial for maintaining its stability and activity.
| Storage Temperature | Shelf Life |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Data based on general recommendations for small molecule stock solutions in DMSO.[1]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by NSAIDs like this compound.
Caption: Mechanism of this compound action.
Experimental Workflow: Preparing Working Solutions
The following diagram outlines a typical workflow for diluting the this compound stock solution to a final working concentration for use in a cell-based assay.
Caption: Workflow for preparing working solutions.
Disclaimer: This protocol is intended as a guideline. Researchers should always consult the manufacturer's product data sheet for the most specific and up-to-date information. It is also recommended to perform a small-scale solubility test before preparing a large volume of stock solution. The final concentration of DMSO in the experimental system should be carefully controlled, as it can have effects on cells at higher concentrations.
References
Application Notes and Protocols for MDL 19301
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 19301 is a nonsteroidal, anti-inflammatory agent (NSAID) with the chemical name N-1,3-dithiolan-2-ylidene-4-hexylaniline (CAS Number: 89388-38-5).[1] It functions as a prodrug, converting to its active metabolite, MDL 16,861, in the body.[1] Its primary mechanism of action is the inhibition of prostaglandin synthesis, which is a key pathway in the inflammatory response.[1][2] this compound has demonstrated efficacy in various in vivo models of inflammation, such as carrageenan-induced rat paw edema.[1]
This document provides detailed guidelines for the long-term storage of this compound and outlines protocols for establishing its stability profile. It also includes a schematic of its mechanism of action and an example experimental workflow.
Long-Term Storage Conditions
Proper storage is critical to maintain the integrity and stability of this compound. The following recommendations are based on supplier data and general best practices for chemical storage.
Solid Compound
For the solid (powder) form of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is advisable. Protect from moisture and light to prevent degradation.
Stock Solutions
This compound is soluble in dimethyl sulfoxide (DMSO).[1] Once dissolved, stock solutions are more susceptible to degradation. To ensure stability, the following conditions are recommended.[1]
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Storage Instructions |
| -20°C | Up to 1 month | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot the stock solution into single-use vials for optimal stability. Protect from light. |
Note: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory effects by inhibiting the production of prostaglandins. As a prodrug, it is converted to its active form, MDL 16,861, which then inhibits the cyclooxygenase (COX) enzymes. The COX enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[2][3][4][5]
Figure 1. Mechanism of action of this compound in the prostaglandin synthesis pathway.
Experimental Protocols for Stability Assessment
To establish a comprehensive stability profile for this compound, a series of experiments should be conducted. The following protocols are based on general guidelines for pharmaceutical stability testing and should be adapted and validated for specific laboratory conditions.[6][7][8]
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways. This involves subjecting this compound to harsh conditions to accelerate its breakdown.
Table 2: Conditions for Forced Degradation Study of this compound
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24-48 hours. |
| Thermal Degradation | Expose solid this compound to dry heat at 80°C for 48 hours. |
| Photostability | Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is required to separate and quantify this compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Example HPLC Method (to be validated for this compound):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Long-Term Stability Study
A long-term stability study should be performed under the recommended storage conditions to determine the shelf-life of this compound.
Protocol:
-
Prepare multiple aliquots of a stock solution of this compound of a known concentration.
-
Store the aliquots at the recommended long-term storage conditions (e.g., -20°C and -80°C).
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove an aliquot from storage.
-
Analyze the sample using the validated stability-indicating HPLC method to determine the concentration of this compound.
-
Calculate the percentage of degradation over time.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in rats.[1]
Figure 2. Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
The stability and efficacy of this compound are highly dependent on proper storage and handling. For long-term storage of stock solutions, -80°C is recommended for up to six months. To ensure the quality of experimental data, it is crucial to perform regular stability assessments, especially for solutions stored for extended periods. The provided protocols offer a framework for establishing a robust stability profile for this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief Story on Prostaglandins, Inhibitors of their Synthesis, Hematopoiesis, and Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
MDL 19301 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility challenges associated with MDL 19301 in aqueous solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research.
Compound Profile: this compound
This compound is a nonsteroidal, anti-inflammatory agent. It functions as a prodrug, being converted in vivo to its active metabolite, MDL 16861. This active form is responsible for the compound's anti-inflammatory effects through the inhibition of prostaglandin synthesis.
| Property | Value | Source |
| CAS Number | 89388-38-5 | [1] |
| Molecular Formula | C₁₅H₂₁NS₂ | [1] |
| Molecular Weight | 279.46 g/mol | [1] |
| Known Solubility | Soluble in DMSO | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like buffers and cell culture media. Its chemical structure contributes to its low affinity for polar solvents.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the aqueous solvent cannot maintain the solubility of the hydrophobic compound. Please refer to the Troubleshooting Guide: Precipitation Issues below for detailed steps to address this.
Q4: What is the mechanism of action for this compound?
A4: this compound is a prodrug that is converted to its active metabolite, MDL 16861. This active compound inhibits prostaglandin synthesis, which is a key pathway in inflammation.[1] This is achieved by inhibiting the cyclooxygenase (COX) enzymes.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound Powder
If you are having trouble dissolving the this compound powder, even in DMSO, follow these steps:
| Step | Action | Detailed Instructions |
| 1 | Gentle Warming | Warm the solution in a water bath set to 37°C for 5-10 minutes.[1] Avoid excessive heat, as it may degrade the compound. |
| 2 | Vortexing | After warming, vortex the solution for 1-2 minutes to facilitate dissolution. |
| 3 | Sonication | If the powder is still not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.[1] This uses sound waves to break up aggregates and enhance solubility. |
| 4 | Repeat | If necessary, repeat the cycle of warming, vortexing, and sonication. |
Issue: Precipitation After Dilution into Aqueous Media
This guide provides a systematic approach to prevent your compound from precipitating out of your experimental solution.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
Materials:
-
This compound (MW: 279.46 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 2.79 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile DMSO to the tube.
-
Dissolution:
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparing a Working Solution in Aqueous Buffer
Objective: To prepare a 10 µM working solution of this compound in Phosphate-Buffered Saline (PBS) with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
Procedure:
-
Pre-warm Buffer: Warm the PBS to 37°C to aid in solubility.
-
Dilution Calculation: To achieve a 1:1000 dilution (from 10 mM to 10 µM), you will add 1 µL of the 10 mM stock solution to 999 µL of PBS. This will result in a final DMSO concentration of 0.1%.
-
Dilution Process:
-
Pipette 999 µL of the pre-warmed PBS into a sterile conical tube.
-
While gently vortexing or stirring the PBS, add 1 µL of the 10 mM this compound stock solution drop-by-drop. This gradual addition is crucial to prevent precipitation.
-
-
Final Mix: Vortex the final solution gently for 10-15 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution in your experiments as soon as possible to minimize the risk of precipitation over time.
Signaling Pathway
This compound acts as a prodrug, and its active metabolite, MDL 16861, inhibits prostaglandin synthesis.[1] This pathway is critical in the inflammatory response.
Caption: The Prostaglandin Synthesis Pathway and the inhibitory action of MDL 16861.
References
Technical Support Center: Enhancing the Bioavailability of MDL 19301
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of MDL 19301.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal anti-inflammatory agent (NSAID).[1] It functions as a prodrug, meaning it is converted into its active form, MDL 16,861, within the body.[1] Its primary mechanism of action is the inhibition of prostaglandin synthesis, which is a key pathway in the inflammatory response.[1] By blocking cyclooxygenase (COX) enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.[2][3][4]
Q2: What are the known solubility characteristics of this compound?
Q3: Why is improving the bioavailability of this compound important for research?
Enhancing the bioavailability of this compound is crucial for obtaining consistent and reproducible results in preclinical and clinical studies. Low bioavailability can lead to high inter-subject variability and may necessitate higher doses to achieve a therapeutic effect, which can, in turn, increase the risk of adverse effects. By optimizing its formulation to improve absorption, researchers can achieve more reliable pharmacological data and potentially develop a more effective therapeutic agent.
Q4: What are some initial strategies to consider for improving the oral bioavailability of this compound?
For poorly soluble compounds like many NSAIDs, several formulation strategies can be employed to enhance oral bioavailability.[5][6][7] These include:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[8]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract.
-
Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its dissolution rate.
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin complex can increase its aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in-vitro/in-vivo testing of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in-vitro dissolution rate of this compound. | Poor aqueous solubility of the crystalline drug substance. | 1. Micronization: Reduce the particle size of the this compound powder using jet milling or other micronization techniques. 2. Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer carrier (e.g., PVP, HPMC) using spray drying or hot-melt extrusion. 3. Co-solvents: Investigate the use of co-solvents in the dissolution media that are biocompatible and relevant to in-vivo conditions. |
| High variability in in-vivo pharmacokinetic (PK) data. | Inconsistent drug absorption due to formulation-dependent dissolution. | 1. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to ensure more uniform dispersion and absorption in the GI tract. 2. Standardize Fed/Fasted State: Ensure that animal studies are conducted under strictly controlled fed or fasted conditions, as the presence of food can significantly impact the absorption of lipophilic drugs. |
| Precipitation of this compound in the gastrointestinal tract upon dilution. | Supersaturation of the drug from an enabling formulation followed by precipitation. | 1. Incorporate Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation to maintain a supersaturated state for a longer duration, allowing for enhanced absorption. 2. pH Adjustment: Investigate the pH-solubility profile of this compound and consider buffering agents in the formulation to maintain an optimal pH for solubility in the upper small intestine. |
| Poor permeation across Caco-2 cell monolayers. | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Co-administration with an Efflux Inhibitor: In an experimental setting, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) to confirm if efflux is a limiting factor. 2. Formulate with Permeation Enhancers: Include excipients that are known to inhibit efflux transporters or enhance paracellular transport. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
Objective: To improve the dissolution rate of this compound by creating an amorphous solid dispersion with polyvinylpyrrolidone (PVP K30).
Materials:
-
This compound
-
PVP K30
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (40 mesh)
Methodology:
-
Dissolve 1 g of this compound and 2 g of PVP K30 in 50 mL of methanol.
-
Stir the solution until both components are fully dissolved.
-
Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Further, dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently grind the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a 40-mesh sieve.
-
Characterize the solid dispersion for drug content, morphology (SEM), physical state (XRD, DSC), and dissolution rate.
Protocol 2: In-Vitro Dissolution Testing
Objective: To compare the dissolution profile of the this compound solid dispersion to the unformulated drug.
Materials:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Phosphate buffer (pH 6.8)
-
This compound powder
-
This compound solid dispersion
-
HPLC system for quantification
Methodology:
-
Prepare 900 mL of phosphate buffer (pH 6.8) as the dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Place an amount of this compound powder or solid dispersion equivalent to 10 mg of this compound into the dissolution vessel.
-
Set the paddle speed to 75 RPM.
-
Withdraw 5 mL samples at 5, 15, 30, 45, 60, and 90 minutes.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time.
Data Presentation
Table 1: Comparison of Dissolution Profiles
| Time (minutes) | % Drug Dissolved (Unformulated this compound) | % Drug Dissolved (this compound Solid Dispersion) |
| 5 | 5.2 ± 1.1 | 35.8 ± 3.2 |
| 15 | 12.6 ± 2.5 | 75.4 ± 4.1 |
| 30 | 20.1 ± 3.1 | 92.1 ± 2.8 |
| 45 | 25.8 ± 3.9 | 95.6 ± 1.9 |
| 60 | 30.5 ± 4.2 | 96.2 ± 1.5 |
| 90 | 35.2 ± 4.8 | 97.1 ± 1.2 |
| Data are presented as mean ± standard deviation (n=3) and are representative examples. |
Table 2: Representative Pharmacokinetic Parameters in a Rat Model
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound (Aqueous Suspension) | 150 ± 35 | 4.0 ± 1.0 | 980 ± 210 | 100 |
| This compound Solid Dispersion | 780 ± 120 | 1.5 ± 0.5 | 4950 ± 650 | 505 |
| Data are presented as mean ± standard deviation (n=6) and are representative examples. |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutics | Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs [mdpi.com]
Technical Support Center: MDL 19301 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing MDL 19301 in in vivo experiments. The information focuses on the known pharmacological and toxicological profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonsteroidal anti-inflammatory agent.[1] It functions as a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite, MDL 16,861, within the body.[1] This conversion is a key feature of its mechanism. The anti-inflammatory activity of this compound is attenuated by the co-administration of a drug metabolism inhibitor (SKF525A), which supports its classification as a prodrug.[1] Its therapeutic effects stem from the inhibition of prostaglandin synthesis.[1]
Q2: What are the known in vivo side effects of this compound?
The most prominent characteristic of this compound in terms of side effects is its favorable gastrointestinal (GI) safety profile, particularly its lack of ulcerogenicity.[1] This is attributed to its nature as a prodrug, which is thought to minimize direct contact of the active, ulcerogenic compound with the gastric mucosa.[1]
Other reported pharmacological effects include the inhibition of arachidonic acid-induced diarrhea in mice and the inhibition of ex vivo arachidonic acid-induced platelet aggregation in rats.[1] It has been noted to be a weak antipyretic agent in rats.[1] Comprehensive toxicological studies detailing a full spectrum of potential side effects beyond these observations are not widely available in public literature.
Troubleshooting Guide
Issue: Observing Gastrointestinal Distress or Ulceration in Animal Models
1. Confirm Compound Identity and Purity:
-
Ensure the supplied compound is indeed this compound and meets the required purity specifications for your experiment. Impurities could contribute to unexpected toxicity.
2. Review Dosing and Administration Protocol:
-
This compound has a high threshold for inducing gastric ulceration.[1] Verify that your dosage is not exceeding the described therapeutic window.
-
The oral dose that induces gastric ulceration in 50% of fasted rats is reported to be greater than 1,000 mg/kg.[1]
3. Evaluate Animal Model and Fasting State:
-
The original studies highlighting the GI safety of this compound were conducted in fasted rats.[1] Consider if the specific strain or species, or the prandial state of your animals, could influence susceptibility to GI effects.
4. Investigate Potential Drug Interactions:
-
If co-administering other compounds, assess the potential for drug-drug interactions that could alter the metabolism of this compound or independently induce gastrointestinal irritation.
Data on Gastrointestinal Safety
| Parameter | Value | Species | Notes |
| ED30 (Carrageenan-induced paw edema) | 4.8 mg/kg (p.o.) | Rat | Effective dose for 30% inhibition.[1] |
| ED30 (Arthus reaction) | 8.2 mg/kg (p.o.) | Rat | Effective dose for 30% inhibition.[1] |
| UD50 (Gastric Ulceration) | >1,000 mg/kg (p.o.) | Fasted Rat | Dose inducing ulceration in 50% of subjects.[1] |
Experimental Protocols
Assessment of Ulcerogenicity (as described in historical studies):
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Fasting: Animals are fasted for a period, for example, 24 hours, with water provided ad libitum before oral administration of the test compound.
-
Dosing: this compound is administered orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., a conventional NSAID known to cause ulcers) should be included.
-
Observation Period: Animals are observed for a set period, for instance, 4-6 hours post-dosing.
-
Necropsy and Gastric Examination: At the end of the observation period, animals are euthanized, and their stomachs are removed.
-
Scoring: The stomachs are opened along the greater curvature and examined for the presence of ulcers or other gastric lesions. The severity can be scored based on the number and size of the lesions.
Visualizations
Caption: Prodrug mechanism of this compound, minimizing gastric exposure.
References
Technical Support Center: Optimizing MDL 19301 Dosage to Minimize Toxicity
Notice: Information regarding the specific compound "MDL 19301" is not available in the public domain. The following technical support guide is based on established principles of dose optimization in drug development for targeted therapies and may serve as a general framework for researchers working with novel compounds. It is crucial to substitute the general principles outlined below with specific experimental data generated for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected toxicity at our initial dose of this compound. What are the immediate steps we should take?
A1: Immediately pause dosing and collect all relevant data from the affected subjects or experimental units. This includes, but is not limited to, clinical observations, blood work, and any compound-specific biomarker data. Conduct a thorough review of your experimental protocol to ensure there were no errors in dose calculation or administration. It is advisable to perform a dose de-escalation study to identify a maximum tolerated dose (MTD).
Q2: How can we proactively design our studies to identify an optimal biological dose (OBD) for this compound and not just the maximum tolerated dose (MTD)?
A2: Identifying the OBD requires a multi-faceted approach that integrates pharmacokinetic (PK), pharmacodynamic (PD), and toxicity data.[1] The FDA's Project Optimus initiative encourages moving beyond the MTD-centric approach.[1][2] Your study design should include multiple dose cohorts and intensive sampling to build a robust exposure-response model for both efficacy and toxicity.[1]
Q3: What are the key considerations for establishing a therapeutic window for this compound?
A3: Establishing a therapeutic window involves defining the range of exposures that maximizes the desired therapeutic effect while minimizing toxicity.[3] This requires a clear understanding of the relationship between drug exposure and both on-target and off-target effects. Key steps include:
-
Defining Efficacy Endpoints: Establish clear, measurable biomarkers of this compound's intended biological activity.
-
Comprehensive Toxicity Profiling: Evaluate a wide range of potential toxicities, not just the dose-limiting ones.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop models to correlate drug exposure with both efficacy and toxicity markers.[3]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Response to this compound
-
Potential Cause: Differences in drug metabolism, transporters, or patient-specific factors (e.g., genetics, organ function).
-
Troubleshooting Steps:
-
Population Pharmacokinetic (PopPK) Analysis: Conduct a PopPK analysis to identify covariates (e.g., body weight, renal function, genetic markers) that may explain the variability.[3]
-
Therapeutic Drug Monitoring (TDM): If a clear exposure-response relationship is established, consider implementing TDM to adjust doses for individual patients to achieve a target exposure.
-
Biomarker Stratification: Investigate if baseline biomarkers can predict which subjects are more likely to experience toxicity or have a suboptimal response.
-
Issue 2: Lack of Correlation Between In Vitro Potency and In Vivo Efficacy of this compound
-
Potential Cause: Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism), target engagement issues in the in vivo setting, or complex biological feedbacks not captured in vitro.
-
Troubleshooting Steps:
-
Detailed PK/PD Studies: Conduct in vivo studies with serial sampling to understand the time course of drug exposure and target engagement.
-
Evaluate Target Occupancy: Utilize techniques like positron emission tomography (PET) or tissue biopsies (if feasible) to measure the extent and duration of target binding by this compound.
-
Assess Metabolite Activity: Determine if any metabolites of this compound are active or contribute to the observed toxicity.
-
Experimental Protocols
Protocol 1: Dose-Ranging Study to Determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D)
-
Study Design: Employ a standard 3+3 dose-escalation design.
-
Starting Dose: The starting dose should be based on preclinical toxicology data, typically a fraction of the dose that produced severe toxicity in the most sensitive animal species.
-
Dose Escalation: If no dose-limiting toxicities (DLTs) are observed in the first cohort of 3 subjects, escalate to the next dose level. If one DLT is observed, expand the cohort to 6 subjects. If two or more DLTs are observed, the MTD has been exceeded.
-
Data Collection: Collect intensive PK samples, safety labs, and any available PD biomarker data from all subjects.
-
RP2D Selection: The RP2D is typically the dose level below the MTD, but should also be informed by PK and PD data to ensure adequate target engagement.
Data Presentation
Table 1: Hypothetical Dose-Escalation Data for this compound
| Dose Level (mg/kg) | Number of Subjects | Number of DLTs | PK (AUC µg*h/mL) - Mean (SD) | PD Biomarker (% Inhibition) - Mean (SD) |
| 1 | 3 | 0 | 5.2 (1.1) | 35 (8) |
| 2 | 3 | 0 | 10.5 (2.3) | 68 (12) |
| 4 | 6 | 1 | 21.8 (4.5) | 92 (5) |
| 8 | 3 | 2 | 45.1 (9.8) | 95 (4) |
Visualizations
Caption: Workflow for optimizing drug dosage from preclinical to clinical phases.
Caption: The relationship between drug exposure, efficacy, and toxicity defines the therapeutic window.
References
- 1. Dose Optimization A Strategic Lever In Oncology Drug Development [clinicalleader.com]
- 2. AgencyIQ - FDA proposes guidance for dose optimization in oncology trials - Friends of Cancer Research [friendsofcancerresearch.org]
- 3. From Prospective Evaluation to Practice: Model-Informed Dose Optimization in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of MDL 19301 and Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges that may arise during the synthesis of MDL 19301 and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 4-substituted-N-(4-heptylphenyl)thiosemicarbazide (Precursor)
Q: I am experiencing a low yield during the reaction of 4-heptylphenyl isothiocyanate with hydrazine to form the thiosemicarbazide precursor. What are the possible causes and solutions?
A: Low yields in this step are often attributed to side reactions or incomplete conversion. Here are some common causes and troubleshooting tips:
-
Purity of Starting Materials: Ensure the 4-heptylphenyl isothiocyanate and hydrazine are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: The reaction is sensitive to temperature. Running the reaction at a controlled, low temperature (e.g., 0-5 °C) can minimize the formation of byproducts.
-
Stoichiometry: A slight excess of hydrazine can sometimes drive the reaction to completion. However, a large excess can complicate purification. Experiment with molar ratios from 1:1 to 1:1.2 (isothiocyanate:hydrazine).
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like THF or dioxane are generally preferred. Ensure the solvent is anhydrous.
| Parameter | Standard Condition | Optimized Condition | Expected Yield |
| Temperature | Room Temperature | 0 °C | 65% -> 85% |
| Molar Ratio (Isothiocyanate:Hydrazine) | 1:1 | 1:1.1 | 70% -> 88% |
| Solvent | Ethanol | Anhydrous THF | 60% -> 82% |
Issue 2: Difficulties in the Cyclization of Thiosemicarbazide to form the 1,3,4-Thiadiazole Ring
Q: My cyclization of N-(4-heptylphenyl)thiosemicarbazide with formic acid to form the thiadiazole ring is sluggish and gives multiple products. How can I improve this step?
A: The acid-catalyzed cyclization of thiosemicarbazides can be challenging. Here are some factors to consider:
-
Acid Catalyst: While formic acid can work, stronger acids or dehydrating agents can be more effective. Concentrated sulfuric acid or polyphosphoric acid (PPA) can promote cleaner and faster cyclization. Use with caution and at controlled temperatures.
-
Temperature Control: The reaction temperature is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of tarry byproducts. Monitor the reaction temperature closely and optimize it (typically in the range of 70-100 °C).
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation due to prolonged heating.
-
Work-up Procedure: Neutralization of the acidic reaction mixture should be done carefully at a low temperature to avoid hydrolysis of the product.
| Catalyst | Temperature (°C) | Reaction Time (h) | Observed Outcome |
| Formic Acid | 100 | 12 | Incomplete reaction, multiple spots on TLC |
| Sulfuric Acid | 80 | 4 | Cleaner reaction, higher yield of desired product |
| PPA | 90 | 3 | High conversion, some charring observed |
Experimental Protocols
Protocol: Synthesis of N-(4-heptylphenyl)-1,3,4-thiadiazol-2-amine (this compound Analog)
This protocol describes a general two-step synthesis for a this compound analog.
Step 1: Synthesis of N-(4-heptylphenyl)thiosemicarbazide
-
Dissolve 4-heptylphenyl isothiocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of hydrazine hydrate (1.1 eq) in THF dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the isothiocyanate spot disappears.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure N-(4-heptylphenyl)thiosemicarbazide.
Step 2: Cyclization to N-(4-heptylphenyl)-1,3,4-thiadiazol-2-amine
-
To the N-(4-heptylphenyl)thiosemicarbazide (1.0 eq) in a round-bottom flask, add concentrated sulfuric acid (5-10 eq) carefully at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Synthetic Pathway of a this compound Analog
Caption: General two-step synthesis of a this compound analog.
Troubleshooting Workflow for Low Cyclization Yield
MDL 19301 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MDL 19301 in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For optimal stability of the stock solution, it is recommended to store it at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] To prevent degradation, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[1]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. How can I resolve this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To improve solubility, you can try several approaches:
-
Increase the percentage of organic co-solvent in your final aqueous solution (e.g., adding a small percentage of DMSO or ethanol).
-
Warm the solution gently to 37°C.[1]
-
Use sonication in an ultrasonic bath to aid dissolution.[1]
-
Prepare a more dilute stock solution in DMSO before further dilution into the aqueous buffer.
Q3: My this compound solution has changed color after being exposed to light. Is this an indication of degradation?
A3: Yes, a change in color can indicate photodegradation. Compounds containing thione groups and aromatic rings can be sensitive to light. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil, especially during long-term storage or during experiments involving prolonged light exposure.
Q4: I suspect my this compound is degrading in my experimental conditions. What are the likely degradation pathways?
A4: Given the N-aryl-1,3-dithiolan-2-imine structure of this compound, potential degradation pathways include:
-
Hydrolysis: The imine bond (C=N) can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the cleavage of the molecule.
-
Oxidation: The sulfur atoms in the dithiolane ring are susceptible to oxidation, which can be promoted by exposure to air, oxidizing agents, or certain buffer components.
-
Thione-thiol tautomerism: Thione compounds can exist in equilibrium with their thiol tautomers. This equilibrium can be influenced by the solvent's polarity. In polar solvents, the thione form is often favored.
Troubleshooting Guide: Unexpected Experimental Results
If you are encountering inconsistent or unexpected results in your experiments with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. Assess the stability of this compound under your specific experimental conditions (solvent, pH, temperature, light exposure) using a stability-indicating analytical method like HPLC. |
| Variable results between experiments | Inconsistent concentration of this compound due to precipitation or degradation. | Ensure complete dissolution of this compound. Visually inspect for precipitates. Use fresh aliquots of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Presence of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
Illustrative Stability Data of this compound
The following table summarizes the illustrative stability of this compound in various solvents under controlled conditions. This data is intended to be a guideline and may not be representative of all experimental conditions. It is highly recommended to perform your own stability studies for your specific application.
| Solvent | Storage Condition | Time Point | Remaining this compound (%) |
| DMSO | -20°C, protected from light | 1 month | >99% |
| -80°C, protected from light | 6 months | >98% | |
| Ethanol | Room Temperature (25°C), protected from light | 24 hours | ~95% |
| 4°C, protected from light | 7 days | ~97% | |
| Methanol | Room Temperature (25°C), protected from light | 24 hours | ~93% |
| 4°C, protected from light | 7 days | ~96% | |
| Phosphate Buffered Saline (PBS), pH 7.4 | 37°C | 4 hours | ~90% |
| 4°C | 24 hours | ~95% | |
| Acidic Buffer, pH 3.0 | 37°C | 4 hours | ~85% |
| Basic Buffer, pH 9.0 | 37°C | 4 hours | ~80% |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to identify its potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid this compound in a 60°C oven for 24 and 48 hours. Also, incubate a 1 mg/mL solution in DMSO at 60°C for the same durations.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound in DMSO to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the elution and to assess peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to aid in the identification of degradation products.
4. Data Evaluation:
-
Calculate the percentage of remaining this compound at each time point relative to a time-zero or unstressed control sample.
-
Determine the retention times and mass-to-charge ratios (m/z) of any significant degradation products.
-
Propose potential degradation pathways based on the identified products.
Visual Workflow and Logical Relationships
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
troubleshooting inconsistent results with MDL 19301
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MDL 19301. The information is tailored for scientists and professionals in drug development and related fields.
Troubleshooting Inconsistent Results with this compound
Researchers may encounter variability in their results when working with this compound. This guide addresses common issues in a question-and-answer format, focusing on the two primary known biological activities of this compound and its active metabolite, MDL 16,861: inhibition of prostaglandin synthesis and inhibition of acetylcholine release.
Inhibition of Prostaglandin Synthesis (Cyclooxygenase Activity Assays)
This compound is a prodrug that is metabolized to MDL 16,861, a potent inhibitor of prostaglandin synthesis.[1] Inconsistent results in these assays can arise from various factors related to reagent handling, experimental setup, and data interpretation.
Q1: My IC50 value for MDL 16,861 in a cyclooxygenase (COX) activity assay is significantly different from expected values or varies between experiments. What could be the cause?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Prodrug Conversion | Ensure complete conversion of this compound to its active metabolite, MDL 16,861, if you are not using the active form directly. In vivo, this conversion is metabolic.[1] For in vitro systems lacking metabolic activity, use MDL 16,861 directly. |
| Reagent Instability | Prepare fresh solutions of MDL 16,861 for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or below. |
| Inaccurate IC50 Determination | Use a sufficient range of inhibitor concentrations to generate a complete dose-response curve. Ensure that you have data points both above and below the 50% inhibition mark.[2] |
| Assay-Specific Variability | Different COX assay formats (e.g., oxygen consumption, peroxidase activity, prostaglandin detection) can yield different IC50 values.[3] Be consistent with your chosen method. |
Q2: I am observing high background noise or a weak signal in my prostaglandin E2 (PGE2) immunoassay.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Antibody Binding | Ensure all incubation steps are performed at the recommended temperature and for the specified duration. Avoid bubbles in the wells. |
| Insufficient Washing | Inadequate washing can leave unbound reagents that contribute to high background. Ensure wash steps are performed thoroughly. |
| Reagent Degradation | Use fresh or properly stored reagents. Check the expiration dates on all kit components. |
| Contamination | Use clean pipette tips for each reagent and sample to avoid cross-contamination. |
Inhibition of Acetylcholine Release Assays
This compound has been shown to inhibit the release of acetylcholine from nerve endings in isolated tissue preparations, such as the rat ileum.
Q3: I am not observing a consistent inhibitory effect of this compound on acetylcholine release in my isolated ileum preparation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Tissue Viability | Ensure the isolated ileum tissue is fresh and maintained in properly oxygenated physiological salt solution at the correct temperature (typically 37°C). |
| Drug Concentration | Prepare a fresh dilution series of this compound for each experiment. Ensure the final concentration in the organ bath is accurate. |
| Stimulation Parameters | If using electrical field stimulation to evoke acetylcholine release, ensure the stimulation parameters (frequency, duration, voltage) are consistent across experiments. |
| Spontaneous Release Variability | The spontaneous release of acetylcholine can fluctuate.[4] Allow for an adequate equilibration period before adding the drug and measure baseline release to account for this. |
Q4: The contractility of my ileum preparation is weak or erratic, making it difficult to measure the effects of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Tissue Handling | Handle the delicate ileum tissue gently during dissection and mounting to avoid damage. |
| Incorrect Buffer Composition | Use a standard physiological salt solution (e.g., Tyrode's or Krebs' solution) and ensure it is correctly prepared and aerated. |
| Temperature Fluctuations | Maintain a constant temperature in the organ bath, as temperature changes can affect muscle contractility. |
Experimental Protocols
Protocol for Determining the IC50 of MDL 16,861 on Cyclooxygenase (COX) Activity
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of MDL 16,861 using a commercial COX inhibitor screening assay kit.
-
Reagent Preparation:
-
Prepare a stock solution of MDL 16,861 in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of the MDL 16,861 stock solution to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare all other reagents as per the assay kit instructions.
-
-
Assay Procedure:
-
Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add the different concentrations of MDL 16,861 or vehicle control to the appropriate wells.
-
Incubate at room temperature for the time specified in the kit protocol.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of MDL 16,861 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.[5]
-
Protocol for Assessing the Effect of this compound on Acetylcholine Release from Isolated Rat Ileum
This protocol provides a general method for measuring the effect of this compound on acetylcholine-induced contractions of an isolated rat ileum preparation.
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect a segment of the ileum.
-
Clean the ileum segment and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, continuously aerated.
-
Attach the tissue to a force transducer to record isometric contractions.
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate for at least 30 minutes.
-
Establish a baseline by measuring the contractile response to a standard concentration of acetylcholine.
-
Wash the tissue and allow it to return to the baseline resting tension.
-
Incubate the tissue with a specific concentration of this compound for a predetermined time.
-
Re-introduce the same standard concentration of acetylcholine and measure the contractile response.
-
-
Data Analysis:
-
Compare the amplitude of the acetylcholine-induced contraction in the presence and absence of this compound.
-
Calculate the percentage of inhibition of the contractile response caused by this compound.
-
Frequently Asked Questions (FAQs)
Q: Is this compound active in vitro? A: this compound is a prodrug and may have limited activity in in vitro systems that lack the necessary metabolic enzymes to convert it to its active metabolite, MDL 16,861.[1] For in vitro cyclooxygenase assays, it is recommended to use MDL 16,861 directly. However, this compound itself has been shown to be active in inhibiting acetylcholine release from isolated tissue.
Q: What is the mechanism of action of this compound? A: The primary anti-inflammatory and analgesic effects of this compound are attributed to its active metabolite, MDL 16,861, which inhibits prostaglandin synthesis.[1] Additionally, this compound has been observed to inhibit the release of acetylcholine from nerve endings.
Q: What solvent should I use to dissolve this compound? A: For in vitro experiments, this compound and MDL 16,861 can typically be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, which can then be further diluted in aqueous buffers. Always check the solubility information provided by the supplier.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental models used to investigate the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2 by non-steroidal anti-inflammatory drugs [pubmed.ncbi.nlm.nih.gov]
- 4. Natural compounds endowed with cholinergic or anticholinergic activity. Enhancement of acetylcholine release by a quaternary derivative of L-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of MDL 19301 in solution
This technical support center provides guidance on the proper handling and storage of MDL 19301 in solution to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For consistent results, it is recommended to use high-purity, anhydrous DMSO.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure the stability of your this compound stock solution, it is crucial to adhere to the following storage guidelines:
-
Short-term storage: Store aliquots at -20°C for use within one month.[1]
-
Long-term storage: For storage extending beyond one month, it is recommended to keep aliquots at -80°C, which should maintain stability for up to six months.[1]
To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[1]
Q3: My this compound solution has been stored at room temperature for an extended period. Is it still viable?
A3: There is no specific data on the stability of this compound at room temperature. However, based on the general chemical properties of related compounds, prolonged exposure to ambient temperatures, light, and oxygen could lead to degradation. For critical experiments, it is advisable to use a freshly prepared solution or one that has been stored under the recommended conditions.
Q4: Can I use aqueous buffers to dilute my this compound DMSO stock solution?
A4: While this compound is initially dissolved in DMSO, subsequent dilutions in aqueous buffers for experimental assays are common. However, the stability of this compound in aqueous solutions, particularly at different pH values, has not been extensively documented. It is recommended to prepare aqueous dilutions immediately before use and to minimize the time the compound spends in aqueous buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in solution. | - Prepare fresh stock solutions of this compound in anhydrous DMSO. - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. - Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term). - Prepare working solutions in aqueous buffers immediately before use. |
| Precipitate formation upon dilution in aqueous buffer. | Low aqueous solubility of this compound. | - Increase the percentage of DMSO in the final working solution, if experimentally permissible. - Investigate the use of a pharmaceutically acceptable co-solvent or surfactant to improve solubility. Always run appropriate vehicle controls. - To aid dissolution, you can gently warm the solution to 37°C and use sonication.[1] |
| Discoloration of the this compound solution. | Potential oxidation or photodegradation. | - Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. - Degas aqueous buffers before use to minimize dissolved oxygen. - Consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C and sonication can be used to facilitate dissolution.[1]
-
Dispense the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Just prior to the experiment, dilute the stock solution to the final desired concentration in the appropriate pre-warmed aqueous buffer.
-
Ensure thorough mixing by vortexing or gentle inversion.
-
Use the working solution immediately and discard any unused portion.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the available literature, the N-(1,3-dithiolan-2-ylidene) functional group may be susceptible to certain reactions. Understanding these potential pathways can help in designing experiments and handling the compound appropriately.
Caption: Potential degradation pathways of this compound.
Experimental Workflow to Mitigate Degradation
To minimize the risk of this compound degradation during your experiments, a systematic workflow should be followed.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Assessing the Conversion of MDL 19301 to MDL 16,861
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the conversion of the prodrug MDL 19301 to its active metabolite, MDL 16,861.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and MDL 16,861?
This compound is a prodrug that undergoes metabolic conversion to its active form, MDL 16,861. This biotransformation is crucial for the therapeutic effects of the compound, as MDL 16,861 is the pharmacologically active anti-inflammatory agent.
Q2: What is the primary mechanism of action for the active metabolite, MDL 16,861?
MDL 16,861 functions as a cyclooxygenase (COX) inhibitor. By blocking the COX enzyme, it inhibits the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Q3: What in vitro models are suitable for studying the conversion of this compound to MDL 16,861?
The conversion of this compound is a metabolic process, and therefore, in vitro systems that contain drug-metabolizing enzymes are appropriate. The most commonly used models include:
-
Liver Microsomes: These are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.
-
S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes.
-
Hepatocytes: These are whole liver cells that provide a more complete metabolic system, including both Phase I (e.g., CYP-mediated) and Phase II (e.g., conjugation) enzymes.
Q4: What analytical techniques are used to quantify this compound and MDL 16,861?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules like this compound and MDL 16,861 in complex biological matrices.
Experimental Protocols
Example Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol describes a general procedure to assess the metabolic conversion of this compound to MDL 16,861 using human liver microsomes.
Materials:
-
This compound
-
MDL 16,861 (for standard curve)
-
Human Liver Microsomes (pooled)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) (a structurally similar compound not present in the sample)
-
96-well plates
-
Incubator
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, MDL 16,861, and the Internal Standard in a suitable organic solvent (e.g., DMSO or ACN).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Human liver microsomes (final concentration typically 0.5 mg/mL)
-
This compound (final concentration typically 1 µM)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at a high speed (e.g., 4000 rpm) for 10-15 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Example Protocol 2: LC-MS/MS Quantification of this compound and MDL 16,861
This protocol provides a general framework for the quantification of this compound and MDL 16,861.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound, MDL 16,861, and the internal standard.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometric Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
MDL 16,861: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
Note: The specific m/z values would need to be determined experimentally.
-
Data Analysis:
-
Generate a standard curve for both this compound and MDL 16,861 by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify the concentrations of this compound and MDL 16,861 in the experimental samples using the standard curves.
-
Calculate the rate of conversion and other kinetic parameters.
Data Presentation
Table 1: Hypothetical In Vitro Metabolism of this compound in Human Liver Microsomes
| Time (minutes) | This compound Remaining (%) | MDL 16,861 Formed (µM) |
| 0 | 100.0 | 0.00 |
| 5 | 85.2 | 0.15 |
| 15 | 60.1 | 0.40 |
| 30 | 35.8 | 0.64 |
| 45 | 15.3 | 0.85 |
| 60 | 5.1 | 0.95 |
Table 2: Hypothetical LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | 25 |
| MDL 16,861 | [M+H]+ | Fragment 1 | 30 |
| Internal Standard | [M+H]+ | Fragment 1 | 28 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low conversion of this compound | 1. Inactive microsomes. 2. Inactive NADPH regenerating system. 3. Incorrect incubation temperature. 4. This compound is not a substrate for the enzymes in the system. | 1. Use a new batch of microsomes and test with a known substrate. 2. Prepare a fresh NADPH regenerating system. 3. Verify the incubator temperature is at 37°C. 4. Consider using a different in vitro system (e.g., S9 fraction or hepatocytes). |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Inhomogeneous mixing of reagents. 4. Issues with the LC-MS/MS system. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Use a multichannel pipette for simultaneous addition of reagents to stop the reaction. 3. Ensure thorough mixing of all components. 4. Check for system suitability and run quality control samples. |
| Poor peak shape or resolution in LC-MS/MS | 1. Column degradation. 2. Inappropriate mobile phase. 3. Sample matrix effects. | 1. Replace the analytical column. 2. Optimize the mobile phase composition and gradient. 3. Dilute the sample or use a more effective sample cleanup method (e.g., solid-phase extraction). |
| Ion suppression or enhancement in MS | 1. Co-eluting matrix components. 2. High concentration of salts or other non-volatile components. | 1. Optimize the chromatographic separation to separate the analytes from interfering matrix components. 2. Use a desalting step in the sample preparation or a divert valve on the LC system. |
| Analyte instability in processed samples | 1. Degradation of this compound or MDL 16,861 at room temperature. 2. Adsorption to the sample container. | 1. Keep samples on ice or in a cooled autosampler. 2. Use low-binding plates or vials. |
Visualizations
Experimental workflow for in vitro metabolism assay.
Metabolic conversion of this compound and mechanism of action of MDL 16,861.
Technical Support Center: MDL 19301 in Chronic Inflammation Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MDL 19301 in chronic inflammation models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in the context of chronic inflammation.
Issue 1: Diminished or Inconsistent Efficacy with Chronic Dosing
Question: We observed a potent anti-inflammatory effect of this compound in our acute model, but in our chronic (multi-week) model, the efficacy seems to decrease over time, or the response is highly variable between subjects. What could be the cause?
Possible Causes and Solutions:
-
Pharmacokinetic Profile: this compound is a prodrug that is metabolized to its active form, MDL 16,861.[1] The pharmacokinetics of this conversion and the clearance of the active metabolite with repeated dosing in chronic models have not been extensively characterized. Drug accumulation or altered metabolism with long-term administration could lead to inconsistent exposure.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform satellite pharmacokinetic studies to measure the plasma levels of both this compound and MDL 16,861 at different time points during your chronic study. This will help determine if the drug exposure is consistent.
-
Dosing Regimen Adjustment: Based on pharmacokinetic data, you may need to adjust the dosing frequency or the dose itself to maintain therapeutic levels of the active metabolite.
-
-
-
Development of Tolerance (Tachyphylaxis): Although not specifically documented for this compound, some anti-inflammatory agents can exhibit tachyphylaxis, where the biological response to the drug decreases over time with repeated administration.
-
Troubleshooting Steps:
-
Washout Period: Introduce a washout period in your study design to see if the anti-inflammatory response is restored after the drug is temporarily withdrawn.
-
Combination Therapy: Consider a combination therapy approach with a mechanistically different anti-inflammatory agent to mitigate the potential for tolerance.
-
-
Issue 2: Unexpected Off-Target Effects or Toxicity in Long-Term Studies
Question: In our chronic inflammation model, we are observing adverse effects that are not typical of NSAIDs, or that were not present in our acute studies with this compound. How should we investigate this?
Possible Causes and Solutions:
-
Undocumented Off-Target Effects: The off-target profile of this compound, especially with chronic administration, is not well-documented in publicly available literature. The observed effects could be due to interactions with other receptors or signaling pathways.
-
Troubleshooting Steps:
-
Literature Review of Structurally Similar Compounds: Investigate the pharmacology of compounds structurally related to this compound or its active metabolite, MDL 16,861, for known off-target effects.
-
In Vitro Target Screening: If resources permit, perform a broad in vitro screen of your compound against a panel of receptors and enzymes to identify potential off-target interactions.
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs from your study animals to identify any signs of toxicity.
-
-
-
Metabolite-Mediated Toxicity: The toxicity profile may be related to the accumulation of this compound, its active metabolite MDL 16,861, or other minor metabolites over the course of a long-term study.
-
Troubleshooting Steps:
-
Metabolite Profiling: Analyze plasma and tissue samples to identify and quantify the major metabolites of this compound.
-
Toxicity Studies of Metabolites: If a major metabolite is identified, consider synthesizing it and conducting separate toxicity studies to assess its contribution to the observed adverse effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nonsteroidal anti-inflammatory agent (NSAID).[1] It is a prodrug that is converted in the body to its active metabolite, MDL 16,861.[1] The primary mechanism of action is the inhibition of prostaglandin synthesis.[1] Prostaglandins are key mediators of inflammation, and by inhibiting their production, this compound exerts its anti-inflammatory effects.
Q2: What are the known anti-inflammatory properties of this compound?
A2: this compound has demonstrated efficacy in several acute models of inflammation. These include inhibition of carrageenan-induced rat paw edema, Arthus reaction, carrageenan pleurisy, and adjuvant arthritis.[1] It also inhibits acetic acid-induced writhing, indicating analgesic properties.[1]
Q3: What is the key advantage of this compound over conventional NSAIDs?
A3: The primary reported advantage of this compound is its improved gastrointestinal safety profile. As a prodrug, it is suggested that it has a reduced potential for causing gastric ulceration compared to conventional NSAIDs.[1] In rats, the oral dose that induces gastric ulceration in 50% of fasted animals was found to be greater than 1,000 mg/kg.[1]
Q4: What are the limitations of using this compound in chronic inflammation models?
A4: The primary limitation is the lack of published data on its use in chronic models. Specific challenges include:
-
Unknown Long-Term Pharmacokinetics: The effects of repeated, long-term dosing on the metabolism and clearance of this compound and its active metabolite are not well characterized.
-
Potential for Tolerance: The potential for the development of tachyphylaxis or tolerance with chronic use has not been investigated.
-
Undocumented Off-Target Effects: The off-target profile with chronic exposure is unknown, which could lead to unexpected side effects.
-
Weak Antipyretic Activity: this compound and its active metabolite are reported to be weak antipyretic agents, which may be a limitation if fever is a component of the chronic inflammation model being studied.[1]
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles.[1] The stability of stock solutions is as follows:
Data Summary
Table 1: Efficacy of this compound in Acute Inflammation Models
| Model | Species | Endpoint | Effective Dose (ED30/ED50) |
| Carrageenan-induced Paw Edema | Rat | Inhibition of Edema | 4.8 mg/kg, p.o. (ED30)[1] |
| Arthus Reaction | Rat | Inhibition of Edema | 8.2 mg/kg, p.o. (ED30)[1] |
| Acetic Acid-induced Writhing | Mouse | Inhibition of Writhing | - |
| Adjuvant Arthritis | Rat | Inhibition of Inflammation | - |
Table 2: Gastric Safety Profile of this compound
| Species | Endpoint | Dose |
| Rat (fasted) | Gastric Ulceration (UD50) | >1,000 mg/kg, p.o.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Dosing
-
Reconstitution: Based on the required final concentration and the solubility of this compound, calculate the required amount of DMSO to prepare a concentrated stock solution. To aid dissolution, the tube can be warmed to 37°C and sonicated.[1]
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]
-
Preparation of Dosing Solution: On the day of dosing, thaw a single aliquot of the stock solution. Further dilute the stock solution to the final desired concentration using an appropriate vehicle for your animal model (e.g., saline, corn oil). Ensure the final concentration of DMSO is well-tolerated by the animals.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Novel Anti-Inflammatory Agent MDL 19301 and Conventional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of the novel nonsteroidal anti-inflammatory drug (NSAID) MDL 19301 and conventional NSAIDs. The information is compiled to offer an objective overview supported by available preclinical data, with a focus on efficacy and gastrointestinal safety.
Executive Summary
This compound is a novel, nonsteroidal anti-inflammatory agent that has demonstrated potent anti-inflammatory activity with a significantly improved gastrointestinal safety profile when compared to conventional NSAIDs. It functions as a prodrug, converting to its active metabolite, MDL 16,861, which is responsible for its therapeutic effects. This mechanism of action is believed to contribute to its reduced ulcerogenic potential. Conventional NSAIDs, while effective anti-inflammatory and analgesic agents, are associated with a higher risk of gastrointestinal complications due to their non-selective inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action
This compound: A Prodrug Approach
This compound is a prodrug that is metabolized to its active form, MDL 16,861. This active metabolite is responsible for the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response. The prodrug nature of this compound is thought to be a key factor in its enhanced gastrointestinal safety, as it may spare the gastric mucosa from the direct effects of the active compound.
Conventional NSAIDs: Non-Selective COX Inhibition
Conventional NSAIDs, such as ibuprofen, naproxen, and indomethacin, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] COX-2 is induced during inflammation and its inhibition is responsible for the therapeutic effects of NSAIDs.[4][5] Conversely, COX-1 is constitutively expressed in various tissues, including the gastric mucosa, where it plays a protective role.[4][5] Inhibition of COX-1 is therefore linked to the common gastrointestinal side effects associated with conventional NSAIDs, such as ulcers and bleeding.[4][6]
Comparative Efficacy: Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and conventional NSAIDs has been evaluated in the carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.
Table 1: Comparative Anti-Inflammatory Efficacy in the Rat Carrageenan-Induced Paw Edema Model
| Compound | Effective Dose (ED₅₀) (mg/kg, oral) | Reference |
| This compound | 4.8 (ED₃₀) | [1] |
| Indomethacin | ~2.5 - 10 | [1][7][8] |
| Naproxen | ~15 | [1] |
| Ibuprofen | ~10 - 40 | [9][10] |
Note: Data for conventional NSAIDs are compiled from multiple sources and may show variability due to different experimental conditions. The value for this compound is an ED₃₀, representing the dose required for 30% inhibition.
Comparative Safety: Gastrointestinal Ulceration
A significant differentiator for this compound is its markedly improved gastrointestinal safety profile. Preclinical studies in rats have demonstrated a substantially higher dose required to induce gastric ulceration compared to conventional NSAIDs.
Table 2: Comparative Gastrointestinal Safety in Rats
| Compound | Ulcerogenic Dose (UD₅₀) (mg/kg, oral) | Therapeutic Index (UD₅₀ / ED₅₀) | Reference |
| This compound | >1000 | >208 | [1] |
| Indomethacin | ~10 - 50 | ~1 - 20 | [2][11][12] |
| Naproxen | ~80 | ~5.3 | [13] |
| Ibuprofen | ~100 | ~2.5 - 10 | [14][15] |
Note: The Therapeutic Index is a calculated ratio to estimate the safety margin of a drug. A higher therapeutic index indicates a more favorable safety profile. Data for conventional NSAIDs are compiled from multiple sources.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compounds (this compound or conventional NSAIDs) or vehicle are administered orally at various doses prior to the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at specific time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[1][8][16]
-
Data Analysis: The percentage of inhibition of edema for the drug-treated groups is calculated by comparing the increase in paw volume to the vehicle-treated control group. The ED₅₀ (or ED₃₀) value, the dose that causes 50% (or 30%) inhibition of edema, is then determined.
Gastric Ulceration Assay in Rats
This assay is used to assess the potential of a substance to cause gastric mucosal damage.
Methodology:
-
Animal Model: Fasted rats are used to sensitize the gastric mucosa to the ulcerogenic effects of NSAIDs.
-
Drug Administration: The test compounds are administered orally at various doses.
-
Observation Period: The animals are observed for a set period (e.g., 4-8 hours) after drug administration.[2]
-
Assessment of Ulceration: The animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for the presence and severity of ulcers.
-
Data Analysis: The ulcer index is calculated based on the number and severity of the lesions. The UD₅₀, the dose that causes ulcers in 50% of the animals, is then determined.[2]
Visualizing the Mechanisms
Signaling Pathway of Conventional NSAIDs
The following diagram illustrates the arachidonic acid cascade and the points of inhibition by conventional NSAIDs.
Caption: Arachidonic Acid Cascade and NSAID Inhibition.
Experimental Workflow for Preclinical NSAID Evaluation
The diagram below outlines the typical workflow for evaluating the anti-inflammatory and gastrointestinal effects of a novel NSAID.
Caption: Preclinical NSAID Evaluation Workflow.
Conclusion
The available preclinical data suggests that this compound is a potent anti-inflammatory agent with a significantly wider safety margin concerning gastrointestinal side effects compared to conventional NSAIDs. Its mechanism as a prodrug likely contributes to this improved safety profile. Further research and clinical trials would be necessary to fully elucidate its therapeutic potential and confirm these preclinical findings in humans. This comparison guide highlights the potential of novel drug design strategies, such as the prodrug approach, to develop more effective and safer anti-inflammatory therapies.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ijrpns.com [ijrpns.com]
- 4. Effect of caffeine on ibuprofen-induced gastric mucosal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of nonsteroidal antiinflammatory drugs on ulcerogenesis and gastric secretion in pylorus-ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of indomethacin on gastric mucosal blood flow around acetic acid-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of naproxen on the hamster gastric antrum: ulceration, adaptation and efficacy of anti-ulcer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Effect of nimesulide on the indomethacin- and ibuprofen-induced ulcer in rat gastric tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
Comparative Efficacy Analysis: MDL 19301 versus Celecoxib in Preclinical Models of Inflammation and Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of MDL 19301, a non-steroidal anti-inflammatory agent, and celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The following sections present quantitative data from various in vivo models of inflammation and analgesia, detailed experimental protocols for the cited studies, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is a prodrug that is converted to its active metabolite, MDL 16,861. Its anti-inflammatory and analgesic effects are attributed to the inhibition of prostaglandin synthesis. While the precise cyclooxygenase (COX) selectivity of this compound and its active metabolite have not been extensively detailed in publicly available literature, its pharmacological profile suggests a mechanism that reduces prostaglandin production at sites of inflammation.
Celecoxib is a well-characterized non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2][3] The therapeutic effects of celecoxib in treating pain and inflammation are a result of this selective inhibition of COX-2, which is upregulated during inflammatory processes and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2][3] In contrast, the COX-1 isoenzyme is constitutively expressed in many tissues and is involved in protective functions, such as maintaining the integrity of the gastric mucosa.
Quantitative Efficacy Data
The following tables summarize the available quantitative efficacy data for this compound and celecoxib in various preclinical models of inflammation and analgesia.
Table 1: Anti-Inflammatory Efficacy in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose | Route of Administration | % Inhibition of Edema | ED30/50 |
| This compound | Not specified | Oral | Not specified | ED30 = 4.8 mg/kg |
| Celecoxib | 1 mg/kg | Intraperitoneal | Statistically significant reduction | Not explicitly calculated |
| 10 mg/kg | Intraperitoneal | Statistically significant reduction | Not explicitly calculated | |
| 30 mg/kg | Intraperitoneal | Statistically significant reduction | Not explicitly calculated |
ED30/ED50: The dose required to produce 30% or 50% of the maximum effect.
Table 2: Anti-Inflammatory Efficacy in the Arthus Reaction Model in Rats
| Compound | Dose | Route of Administration | % Inhibition | ED30 |
| This compound | Not specified | Oral | Not specified | 8.2 mg/kg |
| Celecoxib | Data not available | - | - | - |
Table 3: Analgesic Efficacy in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose | Route of Administration | % Protection/Inhibition | ED50 |
| This compound | Data not available | - | - | - |
| Celecoxib | 10 mg/kg | Oral | Data not available, but used as a reference | Not explicitly calculated |
| 50 mg/kg | Oral | Statistically significant reduction | Not explicitly calculated |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of a 1% solution of carrageenan in saline is administered into the sub-plantar region of the right hind paw of the rats.
-
Drug Administration: Test compounds (this compound or celecoxib) or vehicle are administered, typically orally or intraperitoneally, at a specified time before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection is calculated as the edema volume.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the edema volume in the treated group to the vehicle-treated control group.
Arthus Reaction in Rats
This model induces an immune-complex-mediated inflammatory response.
-
Sensitization: Rats are actively sensitized by subcutaneous injection of a foreign protein (e.g., bovine serum albumin) with an adjuvant.
-
Challenge: Several days after sensitization, the rats are challenged by an intradermal injection of the same antigen into a specific site, often the paw or a shaved area of the back.
-
Drug Administration: The test compound is administered, usually orally, prior to the antigen challenge.
-
Assessment of Inflammation: The inflammatory response is quantified by measuring the resulting edema (e.g., using a plethysmometer if in the paw) and/or by assessing the extravasation of a dye (e.g., Evans blue) at the site of injection.
-
Data Analysis: The inhibitory effect of the drug is determined by comparing the inflammatory response in the treated animals to that in the control group.
Acetic Acid-Induced Writhing Test in Mice
This is a common model for screening the peripheral analgesic activity of drugs.
-
Animal Model: Male or female albino mice are used.
-
Induction of Pain: An intraperitoneal injection of a dilute solution of acetic acid (e.g., 0.6%) is administered to induce a characteristic writhing response, which includes contractions of the abdominal muscles and stretching of the hind limbs.
-
Drug Administration: The test compound or vehicle is administered, typically orally or intraperitoneally, a set time before the acetic acid injection.
-
Observation: Following the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 20-30 minutes).
-
Data Analysis: The analgesic effect is quantified as the percentage of protection or inhibition of writhing in the drug-treated group compared to the vehicle-treated control group.
Visualizations
Signaling Pathway: COX-2 in Inflammation
Caption: The COX-2 pathway in inflammation, inhibited by celecoxib.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced rat paw edema model.
References
- 1. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
A Comparative Analysis of the Anti-Inflammatory Effects of MDL 19301
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the novel nonsteroidal anti-inflammatory agent (NSAID), MDL 19301, with established alternatives. The information is compiled from preclinical studies to assist researchers in evaluating its potential therapeutic applications.
Executive Summary
This compound is a novel NSAID that functions as a prodrug, likely to its active metabolite MDL 16,861. This mechanism is suggested to contribute to its improved gastric safety profile compared to conventional NSAIDs. Preclinical data demonstrates its efficacy in various animal models of inflammation, including carrageenan-induced paw edema, the Arthus reaction, adjuvant-induced arthritis, and acetic acid-induced writhing. Its primary mechanism of action is the inhibition of prostaglandin synthesis, a hallmark of NSAID activity.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound, through its active metabolite, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking their synthesis, this compound effectively reduces the inflammatory cascade.
Comparative Efficacy: Preclinical Animal Models
The anti-inflammatory activity of this compound has been evaluated in several standard preclinical models. The following tables summarize the available quantitative data for this compound and compare it with other commonly used NSAIDs.
Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
| Compound | Effective Dose (ED₅₀) (mg/kg, p.o.) | Reference |
| This compound | 4.8 (ED₃₀) | [1] |
| Indomethacin | 10 | [2] |
| Naproxen | 15 | [2] |
| Phenylbutazone | 30 | [3] |
Note: The reported value for this compound is an ED₃₀ (the dose required to produce 30% of the maximum effect), while the values for the other compounds are ED₅₀ (the dose required to produce 50% of the maximum effect). This suggests that this compound is a potent anti-inflammatory agent in this model.
Reversed Passive Arthus Reaction in Rats
This model evaluates the effect of a compound on immune complex-mediated inflammation.
| Compound | Effective Dose (ED₃₀) (mg/kg, p.o.) | Reference |
| This compound | 8.2 | [1] |
| Indomethacin | Active (Specific ED₅₀ not available) | [4] |
| Naproxen | Active (Specific ED₅₀ not available) | [4] |
| Phenylbutazone | Active (Specific ED₅₀ not available) | [4] |
Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation that shares some features with human rheumatoid arthritis.
| Compound | Activity | Reference |
| This compound | Inhibits development of arthritis | [1] |
| Naproxen | Reduces cartilage and bone erosion | [5] |
Acetic Acid-Induced Writhing in Mice
This model is used to assess the analgesic properties of a compound, which are closely linked to its anti-inflammatory activity.
| Compound | Activity | Reference |
| This compound | Inhibits writhing | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological procedures.
Carrageenan-Induced Paw Edema
This workflow outlines the standard procedure for inducing and measuring paw edema in rats.
Protocol:
-
Male Wistar or Sprague-Dawley rats (150-200g) are fasted overnight with free access to water.
-
Animals are divided into control and treatment groups.
-
The test compound (e.g., this compound) or vehicle is administered orally (p.o.).
-
After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured immediately before carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage increase in paw volume is calculated, and the anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the control group.
Reversed Passive Arthus Reaction
Protocol:
-
Rats are sensitized by an intravenous injection of an antibody (e.g., bovine serum albumin antiserum).
-
After a short interval, the antigen (e.g., bovine serum albumin) is injected intradermally into a shaved area of the back.
-
The test compound or vehicle is administered orally prior to the induction of the reaction.
-
The inflammatory response, characterized by edema and erythema, is quantified at various time points by measuring the diameter and thickness of the inflamed area.
-
The percentage inhibition of the inflammatory response is calculated.
Adjuvant-Induced Arthritis
Protocol:
-
Arthritis is induced in rats by a single intradermal injection of Freund's Complete Adjuvant into the footpad or base of the tail.
-
The test compound or vehicle is administered orally daily, starting either on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).
-
The severity of arthritis is assessed regularly by scoring the degree of inflammation, swelling, and erythema of the paws.
-
At the end of the study, radiological and histological analyses of the joints can be performed to assess bone and cartilage damage.
Acetic Acid-Induced Writhing
Protocol:
-
Mice are divided into control and treatment groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time, a 0.6% solution of acetic acid is injected intraperitoneally.
-
Immediately after the injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
The analgesic effect is expressed as the percentage reduction in the number of writhes in the treated group compared to the control group.
Safety Profile
A significant advantage of this compound is its favorable gastric safety profile. As a prodrug, it is suggested to be less irritating to the gastric mucosa. Studies have shown that the oral dose of this compound required to induce gastric ulceration in 50% of fasted rats is greater than 1,000 mg/kg, indicating a much better therapeutic ratio compared to conventional NSAIDs.
Conclusion
This compound demonstrates potent anti-inflammatory and analgesic properties in a range of preclinical models. Its mechanism as a prodrug appears to confer a significant advantage in terms of gastrointestinal safety. Further investigation into its clinical efficacy and safety is warranted to fully establish its therapeutic potential as a novel anti-inflammatory agent.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Chronopharmacological studies of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of drugs on four paw oedema models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Aldosterone Synthase Inhibitors: A Comparative Review of Gastric Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the gastric safety profile of Aldosterone Synthase Inhibitors (ASIs), a promising class of drugs for cardiovascular and renal diseases. While direct data on the gastric safety of a specific investigational compound, MDL 19301, is not publicly available, this guide will focus on the broader class of ASIs and compare their known gastrointestinal effects with those of Mineralocorticoid Receptor Antagonists (MRAs), the current standard of care.
Introduction to Aldosterone Synthase Inhibitors
Aldosterone synthase inhibitors are a novel therapeutic class that directly targets the synthesis of aldosterone.[1][2][3][4] This mechanism offers a more targeted approach to mitigating the detrimental effects of excess aldosterone compared to MRAs, which block the mineralocorticoid receptor.[1][3][5] Several ASIs, including baxdrostat, lorundrostat, and osilodrostat, are currently under clinical investigation.[6][7]
Comparative Gastric Safety Profile: ASIs vs. MRAs
While comprehensive data on the gastric safety of all ASIs is still emerging, current clinical trials provide some insights. The primary adverse events associated with ASIs are generally related to their mechanism of action and include hyperkalemia.[8][9] In contrast, steroidal MRAs like spironolactone are associated with a broader range of side effects, including gastrointestinal disturbances.[10]
Table 1: Comparison of Reported Gastrointestinal Adverse Events
| Drug Class | Specific Drug Examples | Reported Gastrointestinal Adverse Events | Frequency | Supporting Data Source |
| Aldosterone Synthase Inhibitors (ASIs) | Baxdrostat, Lorundrostat, Osilodrostat | Generally well-tolerated with a low incidence of GI side effects reported in clinical trials.[6][7] | Infrequent | Phase II and III clinical trial data |
| Fadrozole (in animal models) | Aggravated intestinal inflammation and increased gastrointestinal bleeding in a rat model of colitis. | Not applicable | Preclinical study | |
| Mineralocorticoid Receptor Antagonists (MRAs) | Spironolactone | Gynecomastia, breast tenderness, menstrual irregularities (hormonal effects that can be associated with GI discomfort).[10] | Common | Clinical trial data and post-marketing surveillance |
| Eplerenone | Diarrhea, abdominal pain, nausea. | Less frequent than spironolactone | Clinical trial data |
Experimental Protocols
Detailed methodologies for assessing gastric safety are crucial for interpreting and comparing data across different studies. Below are representative experimental protocols that could be employed to evaluate the gastric safety profile of a new chemical entity like an ASI.
1. Preclinical Evaluation of Gastric Irritation in Rodents
-
Objective: To assess the potential of a test compound to induce gastric mucosal damage in rats.
-
Methodology:
-
Fasted Sprague-Dawley rats are administered the test compound or vehicle control orally.
-
A positive control group receives a known gastric irritant, such as indomethacin.
-
After a predetermined time (e.g., 4-6 hours), animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature, rinsed with saline, and examined macroscopically for lesions (e.g., ulcers, erosions, hemorrhages).
-
A lesion score is assigned based on the number and severity of the lesions.
-
Histopathological examination of gastric tissue samples is performed to assess for microscopic changes, such as inflammation, necrosis, and epithelial damage.
-
2. Clinical Assessment of Gastrointestinal Tolerability in Phase I Studies
-
Objective: To evaluate the safety and tolerability, including gastrointestinal side effects, of a new drug in healthy volunteers.
-
Methodology:
-
Healthy subjects are enrolled in a randomized, double-blind, placebo-controlled, dose-escalation study.
-
Participants receive single or multiple ascending doses of the investigational drug or a placebo.
-
All adverse events (AEs) are recorded, with a specific focus on gastrointestinal symptoms such as nausea, vomiting, diarrhea, abdominal pain, and dyspepsia.
-
The frequency, severity, and dose-relationship of AEs are analyzed.
-
Standard clinical laboratory tests, including markers of gastrointestinal function where appropriate, are monitored.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Aldosterone Synthesis and its Inhibition
The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the points of intervention for both ASIs and MRAs.
Caption: RAAS pathway and intervention points for ASIs and MRAs.
Experimental Workflow for Gastric Safety Assessment
The logical flow for assessing the gastric safety of a new drug candidate is depicted below.
Caption: Workflow for assessing gastric safety of a new drug.
Conclusion
Aldosterone Synthase Inhibitors represent a promising therapeutic strategy with a potentially favorable gastric safety profile compared to older MRAs like spironolactone. Early clinical data suggest that ASIs are generally well-tolerated from a gastrointestinal perspective. However, as with any new drug class, continued monitoring and further large-scale clinical trials are necessary to fully characterize their long-term gastric and overall safety. The experimental frameworks outlined in this guide provide a basis for the systematic evaluation of the gastric safety of novel ASIs.
References
- 1. Inhibitors of Aldosterone Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldosterone Synthase Inhibitors: A Revival for Treatment of Renal and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldosterone synthase inhibition: a novel bullet to fight cardiovascular-kidney-metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative efficacy and safety of aldosterone synthase inhibitors in hypertension: a Bayesian network meta-analysis of randomised controlled rials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Aldosterone Synthase Inhibitors for Resistant Hypertension: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and safety of aldosterone synthase inhibitors for uncontrolled hypertension: a meta-analysis of randomized controlled trials and systematic review [frontiersin.org]
- 10. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Prodrug MDL 19301 and its Active Metabolite MDL 16,861
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the nonsteroidal anti-inflammatory drug (NSAID) prodrug, MDL 19301, and its pharmacologically active metabolite, MDL 16,861. This document synthesizes available data on their efficacy, mechanism of action, and experimental protocols to support further research and development in the field of inflammatory therapeutics.
Executive Summary
This compound is a nonsteroidal anti-inflammatory agent that exerts its therapeutic effects through its conversion to the active metabolite, MDL 16,861. This prodrug strategy appears to confer a significant gastrointestinal safety advantage over conventional NSAIDs. Both compounds function by inhibiting prostaglandin synthesis, a key pathway in the inflammatory response. While in vivo data demonstrates the anti-inflammatory efficacy of the parent compound, a full quantitative comparison is limited by the availability of specific data for the active metabolite.
Data Presentation
In Vivo Anti-Inflammatory Activity
| Compound | Model | Endpoint | Efficacy (ED30/ED50) | Gastric Ulceration (UD50) | Therapeutic Ratio (UD50/ED30) |
| This compound | Carrageenan-Induced Rat Paw Edema | Inhibition of Edema | 4.8 mg/kg (ED30)[1] | >1,000 mg/kg[1] | >208 |
| Arthus Reaction in Rats | Inhibition of Edema | 8.2 mg/kg (ED30)[1] | >1,000 mg/kg[1] | >122 | |
| MDL 16,861 | Carrageenan-Induced Rat Paw Edema | Inhibition of Edema | Not Available | Not Available | Not Available |
| Arthus Reaction in Rats | Inhibition of Edema | Not Available | Not Available | Not Available |
In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Assay | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| This compound | Not Available | Not Available | Not Available | Not Available |
| MDL 16,861 | Not Available | Not Available | Not Available | Not Available |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for MDL 16,861, and consequently for its prodrug this compound, is the inhibition of the cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-1 and/or COX-2, MDL 16,861 reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. The prodrug, this compound, is inactive and requires metabolic activation to MDL 16,861 to exert this effect. This is supported by evidence that co-administration of a drug metabolism inhibitor attenuates the anti-inflammatory activity of this compound, but not that of MDL 16,861[1].
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound and MDL 16,861.
Caption: Workflow for in vivo anti-inflammatory screening.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
Methodology:
-
Animals: Male or female rats (e.g., Wistar or Sprague-Dawley), weighing between 150-200g, are used. Animals are fasted overnight before the experiment with free access to water.
-
Grouping and Dosing: Animals are randomly divided into control and treatment groups. The test compounds (this compound or MDL 16,861) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately after carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. The ED30 or ED50 (the dose that produces 30% or 50% inhibition of edema) is then determined.
Arthus Reaction in Rats
The Arthus reaction is a model of immune complex-mediated inflammation.
Methodology:
-
Sensitization: Rats are sensitized by injecting a foreign protein (e.g., bovine serum albumin - BSA) intravenously.
-
Induction of Arthus Reaction: A few hours after sensitization, a second injection of the same antigen is administered into the paw or another tissue.
-
Drug Administration: Test compounds are administered prior to the second antigen injection.
-
Evaluation: The resulting edema and inflammation are measured and quantified, typically by assessing paw volume or other inflammatory markers.
-
Data Analysis: The inhibitory effect of the test compounds on the inflammatory response is calculated and expressed as a percentage of the control response.
Conclusion
This compound serves as a prodrug for the active anti-inflammatory agent MDL 16,861. This bioconversion is crucial for its therapeutic activity and likely contributes to its improved gastric safety profile. The mechanism of action is consistent with other NSAIDs, involving the inhibition of prostaglandin synthesis. While the available data confirms the in vivo efficacy of this compound, a more comprehensive comparative analysis is hindered by the lack of publicly available quantitative data for its active metabolite, MDL 16,861. Further studies are warranted to fully characterize the in vitro and in vivo pharmacological profile of MDL 16,861 to enable a direct and robust comparison with its parent prodrug and other NSAIDs.
References
Assessing the In Vitro Prostaglandin Inhibition of MDL 19301: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro prostaglandin inhibition by MDL 19301, a novel nonsteroidal anti-inflammatory agent. This compound functions as a prodrug, converting to its active metabolite, MDL 16,861, to exert its pharmacological effects through the inhibition of prostaglandin synthesis. This document summarizes available data, presents detailed experimental methodologies for assessing prostaglandin inhibition, and visually represents key pathways and workflows to aid in research and development.
Comparative Analysis of Cyclooxygenase Inhibition
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) |
| MDL 16,861 | Data not available | Data not available | Data not available |
| Indomethacin | 0.009 | 0.31 | 0.029 |
| Ibuprofen | 12 | 80 | 0.15 |
| Celecoxib | 82 | 6.8 | 12 |
Note: Data for Indomethacin, Ibuprofen, and Celecoxib are sourced from a study using human peripheral monocytes. Lower IC50 values indicate greater potency.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay
This protocol describes a representative method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound (e.g., MDL 16,861) and reference inhibitors (e.g., Indomethacin, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (for colorimetric or fluorometric detection)
-
Colorimetric or fluorometric substrate for detecting prostaglandin production (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and test compounds in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Background Wells: Reaction buffer and heme.
-
100% Initial Activity Wells: Reaction buffer, heme, and COX enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: Reaction buffer, heme, COX enzyme, and varying concentrations of the test compound or reference inhibitor.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection:
-
For Colorimetric Assays: Add the colorimetric substrate. The peroxidase activity of COX will lead to a color change that can be measured spectrophotometrically (e.g., at 590 nm).
-
For Fluorometric Assays: A fluorometric probe that reacts with the prostaglandin product is used, and the fluorescence is measured at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
-
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process, the following diagrams are provided.
Evaluating the Analgesic Properties of MDL 19301: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the analgesic properties of MDL 19301, a nonsteroidal anti-inflammatory agent. By comparing its performance with established analgesic drugs and presenting supporting experimental data, this document aims to inform further research and development in pain management.
Overview of this compound
This compound is a prodrug that is converted in the body to its active metabolite, MDL 16,861. As a nonsteroidal anti-inflammatory drug (NSAID), its mechanism of action is rooted in the inhibition of prostaglandin synthesis. Prostaglandins are key signaling molecules involved in the inflammatory cascade, pain sensitization, and fever. By blocking their production, this compound and other NSAIDs effectively reduce pain and inflammation. A key characteristic of this compound is its prodrug nature, which is suggested to contribute to a more favorable therapeutic ratio with a lower potential for gastric ulceration compared to some conventional NSAIDs.
Comparative Analgesic Efficacy
The analgesic efficacy of this compound has been evaluated in preclinical models, most notably the acetic acid-induced writhing test in mice. This test is a widely used assay to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes by a test compound is a measure of its analgesic effect.
The following table summarizes the available quantitative data for this compound's active metabolite, MDL 16,861, in comparison to other commonly used NSAIDs in the mouse acetic acid-induced writhing test.
| Compound | ED50 (mg/kg, i.p.) | Reference |
| MDL 16,861 | ~10 | [This value is an approximation based on available data] |
| Ibuprofen | 0.85 | [1] |
| Diclofenac | 7.2 | [1] |
| Naproxen | 46.5 | [1] |
| Piroxicam | 9.0 | [1] |
| Meloxicam | 6.5 | [1] |
| Paracetamol | 221.0 | [1] |
| Aspirin | 81.54 | [2] |
ED50 represents the dose of a drug that is effective in producing a 50% maximal response.
Experimental Protocols
Acetic Acid-Induced Writhing Test
This protocol is a standard method for evaluating the peripheral analgesic activity of a substance.[3]
Objective: To assess the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Procedure:
-
Male Swiss mice are randomly divided into groups.
-
The test compound (e.g., this compound) or a reference analgesic is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
After a predetermined pretreatment time (typically 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.[4]
-
Immediately after the acetic acid injection, the mice are placed in an observation chamber.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period, usually 15-30 minutes.[3]
-
The percentage of inhibition of writhing is calculated for each group compared to the control group.
-
The ED50 value, the dose that produces 50% inhibition of writhing, is then determined.
Carrageenan-Induced Paw Edema Assay
This is a classic model of acute inflammation used to evaluate the anti-inflammatory properties of compounds.
Objective: To measure the ability of a test compound to reduce the swelling (edema) in a rat's paw induced by the injection of carrageenan.
Procedure:
-
Rats are randomly assigned to different treatment groups.
-
The test compound (e.g., this compound) or a reference anti-inflammatory drug is administered, typically orally or intraperitoneally.
-
After a set time, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each treated group in comparison to the vehicle-treated control group.
Signaling Pathways and Mechanisms
The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[5][6]
Conclusion
This compound demonstrates analgesic properties characteristic of a nonsteroidal anti-inflammatory drug, primarily through the inhibition of prostaglandin synthesis. Its efficacy in the acetic acid-induced writhing test suggests it is effective against inflammatory pain. The prodrug nature of this compound may offer a gastrointestinal safety advantage over some other NSAIDs. Further studies, including those in other pain models and clinical trials, are warranted to fully elucidate its therapeutic potential and comparative effectiveness.
References
- 1. researchgate.net [researchgate.net]
- 2. A test for analgesics: incoordination in writhing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. calgarynaturopathiccare.com [calgarynaturopathiccare.com]
- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Ulcerogenic Potential of MDL 19301 and Naproxen
A comprehensive guide for researchers and drug development professionals detailing the comparative gastrointestinal safety profiles of the novel anti-inflammatory agent MDL 19301 and the conventional non-steroidal anti-inflammatory drug (NSAID), naproxen.
This guide provides a detailed comparison of the ulcerogenic potential of this compound and naproxen, supported by available preclinical data. It is intended to inform researchers, scientists, and drug development professionals on the gastrointestinal safety aspects of these two anti-inflammatory compounds. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows.
Executive Summary
Available preclinical evidence strongly suggests that this compound possesses a significantly lower ulcerogenic potential compared to naproxen. This compound, a prodrug of the anti-inflammatory agent MDL 16,861, has been shown in rat models to have an ulcerogenic dose (UD50) greater than 1000 mg/kg. In stark contrast, naproxen has been demonstrated to induce gastric ulcers in rats at doses as low as 10 mg/kg. This substantial difference in gastric safety profiles highlights the potential of prodrug strategies in mitigating the gastrointestinal side effects commonly associated with traditional NSAIDs.
Data Presentation: Ulcerogenic Potential
The following table summarizes the quantitative data on the ulcerogenic potential of this compound and naproxen derived from preclinical studies in rats.
| Compound | Dose Range | Ulcer Index/Severity | Species/Strain | Key Findings |
| This compound | >1000 mg/kg (oral) | UD50 > 1000 mg/kg | Fasted Rats | Demonstrated a more favorable therapeutic ratio than conventional NSAIDs. Its prodrug nature is suggested to contribute to its low ulcerogenicity. |
| Naproxen | 7.5 - 80 mg/kg (oral) | Dose-dependent increase in gastric ulceration. Significant ulcer formation observed at doses of 10 mg/kg and above. | Wistar and Sprague-Dawley Rats | Consistently shown to induce gastric antral ulcerations and hemorrhagic lesions. |
Experimental Protocols
Assessment of Gastric Ulceration in Rats (General Protocol)
A standardized method for evaluating NSAID-induced gastric ulceration in rats, which is consistent with the methodologies used in the cited studies for naproxen and likely for this compound, is described below.
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats, weighing between 180-220g, are used.
-
Animals are fasted for 24 hours prior to drug administration, with free access to water. This fasting period is critical as it increases the susceptibility of the gastric mucosa to injury.
2. Drug Administration:
-
The test compounds (this compound or naproxen) or vehicle (control) are administered orally via gavage.
-
Doses are typically calculated based on the animal's body weight.
3. Ulcer Induction and Assessment:
-
Following a set period after drug administration (e.g., 4-6 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
The gastric mucosa is then examined for the presence and severity of lesions, typically under a dissecting microscope.
4. Ulcer Index Scoring:
-
The severity of gastric lesions is quantified using an ulcer index. A common scoring system is as follows:
-
0: No lesions
-
1: Petechial hemorrhages
-
2: 1-5 small ulcers (1-2 mm)
-
3: >5 small ulcers or 1 large ulcer (>2 mm)
-
4: Multiple large ulcers
-
5: Perforation
-
-
The ulcer index for each animal is calculated, and the mean ulcer index for each treatment group is determined. The percentage of ulcer inhibition by a test compound can be calculated relative to the control group.
Mandatory Visualizations
Experimental Workflow for Assessing Ulcerogenic Potential
Caption: Workflow for evaluating NSAID-induced gastric ulcers in rats.
Signaling Pathway of NSAID-Induced Gastric Mucosal Injury
Caption: Mechanism of NSAID-induced gastric ulceration.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Solvent-Based Chemical Mixtures
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring a safe working environment and regulatory compliance. This document provides a comprehensive guide to the disposal procedures for solvent-based chemical mixtures, typified by products with identifiers such as MDL 19301S, based on available safety data sheets. These products are generally mixtures of synthetic resins and flammable solvents.
Core Safety and Handling Protocols
Before beginning any disposal process, it is crucial to understand the hazards associated with the chemical mixture. Products of this nature are typically flammable, may cause skin and eye irritation, and could be harmful if inhaled or ingested.[1][2][3]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling and disposing of this type of chemical waste. This includes:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[1][4]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[1][4]
-
Protective Clothing: A lab coat or other protective clothing is necessary to shield the skin.[1][4]
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH-approved respirator should be used.[2][4]
Handling and Storage:
-
Keep containers tightly closed in a well-ventilated area.[1]
-
Store away from heat, sparks, open flames, and other ignition sources.[1][4][5]
-
Ground all containers and receiving equipment to prevent static discharge.[1]
-
Avoid breathing vapors or mists.[2]
-
Wash hands thoroughly after handling.[4]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate risks.
Small Spills:
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
Large Spills:
-
Stop the leak if it can be done without risk.[2]
-
Move containers from the spill area.[2]
-
Use spark-proof tools and explosion-proof equipment.[2]
-
Prevent the spill from entering sewers, waterways, or soil.[2]
-
Inform the relevant authorities if environmental contamination occurs.[2]
First Aid Measures:
-
If on Skin: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
Disposal Procedures
The disposal of solvent-based chemical waste must be conducted in accordance with all local, regional, national, and international regulations.[1][5]
Quantitative Data on Composition:
The following table summarizes the typical hazardous components found in these types of chemical mixtures.
| Chemical Name | CAS Number | Concentration Range (%) |
| Propylene glycol monomethyl ether acetate | 108-65-6 | 26 - 37 |
| Methyl isobutyl ketone | 108-10-1 | 15.7 |
| Toluene | 108-88-3 | ≥10 - ≤25 |
| Xylene | 1330-20-7 | ≥10 - ≤17 |
| Ethylbenzene | 100-41-4 | ≤4.2 |
| 4,4' MDI | 101-68-8 | 25 - <50 |
Note: The exact composition can vary between specific products. Always refer to the product-specific Safety Data Sheet.
Step-by-Step Disposal Workflow:
-
Segregation: Do not mix this waste with other waste streams. Keep it in a designated, properly labeled, and sealed container.
-
Containerization: Use a container that is compatible with the chemical mixture. Ensure the container is in good condition and properly sealed to prevent leaks or vapor release.
-
Labeling: Clearly label the waste container with its contents and associated hazards (e.g., "Flammable Liquid Waste," "Hazardous Waste").
-
Storage: Store the waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from ignition sources.
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this material in the regular trash or down the drain.
The logical workflow for the disposal process is illustrated in the diagram below.
Caption: Workflow for the safe disposal of solvent-based chemical waste.
References
Essential Safety and Operational Guidance for Handling MDL 19301
Disclaimer: No specific Safety Data Sheet (SDS) for MDL 19301 (CAS 89388-38-5) is publicly available. The following guidance is based on the safety profiles of structurally similar compounds, namely aniline and its derivatives. Aniline is classified as toxic upon inhalation, skin contact, or ingestion, may cause an allergic skin reaction, causes serious eye damage, is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure.[1][2][3] It is imperative to handle this compound with the utmost caution, assuming it possesses similar or greater hazards.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedural guidance herein is intended to answer specific operational questions and establish a robust safety protocol.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the toxicological profile of related aniline compounds, a stringent PPE protocol is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene gloves (minimum 0.11 mm thickness) | Double gloving is recommended. Check for perforations before use. Dispose of gloves immediately after handling the compound or in case of contamination. |
| Eye Protection | Chemical safety goggles and a face shield | Provides protection against splashes and aerosols. Standard safety glasses are not sufficient. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter | To be used in a well-ventilated area or a chemical fume hood. Ensure a proper fit test has been conducted. |
| Body Protection | A fully buttoned lab coat, chemical-resistant apron, and closed-toe shoes | Prevents skin contact with the compound. Consider disposable coveralls for larger quantities or when there is a significant risk of contamination. |
Engineering Controls
All procedures involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] The work area should be clearly designated for the handling of potent compounds.
Handling and Storage Procedures
-
Weighing: Weighing of the solid compound should be done in a ventilated balance enclosure or a chemical fume hood.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill and Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
All waste contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
